MRL-650
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H18Cl3N3O3 |
|---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
N-[3-acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridin-4-yl]acetamide |
InChI |
InChI=1S/C25H18Cl3N3O3/c1-12(32)21-23(29-13(2)33)19-11-18(14-4-6-15(26)7-5-14)22(30-24(19)31(3)25(21)34)17-9-8-16(27)10-20(17)28/h4-11H,1-3H3,(H,29,33) |
InChI Key |
VHSIAYLBCLUAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC(=C(N=C2N(C1=O)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
MRL-650: An In-Depth Technical Guide to a Potent Cannabinoid Receptor 1 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRL-650, also known as CB1 inverse agonist 1, is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1). Synthesized as part of a series of functionalized 1,8-naphthyridinones, this compound has demonstrated significant potential in preclinical models for the modulation of metabolic processes, particularly in the reduction of food intake. This technical guide provides a comprehensive overview of the core scientific and technical information available on this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols derived from the primary literature. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the endocannabinoid system.
Core Compound Information
This compound is a synthetic, orally active small molecule belonging to the 1,8-naphthyridinone class of compounds. It was first described by Debenham et al. in 2006 as part of a research initiative to develop novel CB1 receptor inverse agonists.[1]
| Property | Value | Reference |
| Chemical Name | 1-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one | [1] |
| Alias | CB1 inverse agonist 1, Compound 14 | [1] |
| CAS Number | 852315-00-5 | |
| Molecular Formula | C25H18Cl3N3O3 | |
| Molecular Weight | 514.79 g/mol |
Mechanism of Action: CB1 Receptor Inverse Agonism
This compound functions as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks the receptor from being activated by an agonist, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. The CB1 receptor exhibits a degree of constitutive activity, meaning it can signal even in the absence of an endogenous agonist like anandamide or 2-arachidonoylglycerol (2-AG). This compound stabilizes the inactive conformation of the CB1 receptor, thereby reducing its basal signaling activity.
The CB1 receptors are predominantly expressed in the central nervous system, particularly in areas associated with appetite, mood, and memory. By inhibiting the constitutive activity of CB1 receptors, this compound can modulate downstream signaling pathways that are involved in the regulation of food intake and energy balance.
Pharmacological Data
The following tables summarize the key quantitative data for this compound, primarily sourced from Debenham et al. (2006).
Table 1: Receptor Binding Affinity and Potency
| Parameter | Value | Species | Assay Type | Reference |
| CB1 IC₅₀ | 7.5 nM | Human | Radioligand Binding Assay | [1] |
| CB2 IC₅₀ | 4100 nM | Human | Radioligand Binding Assay | [1] |
| Selectivity (CB2/CB1) | ~547-fold | - | - | [1] |
Table 2: In Vivo Efficacy - Anorexigenic Effects
| Species | Model | Doses (mg/kg) | Route | Effect on Food Intake | Reference |
| Mouse | Diet-induced obese | 0.3, 1, 3 | Oral | Dose-dependent inhibition | [1] |
Table 3: Pharmacokinetic Profile
| Species | Half-life (t₁/₂) | Route | Reference |
| Sprague-Dawley Rat | >8 hours | Oral | [1] |
| C57BL/6 Mouse | >8 hours | Oral | [1] |
| Beagle Dog | >24 hours | Oral | [1] |
| Rhesus Macaque | 22 hours | Oral | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on the descriptions provided in the primary literature and general protocols for similar assays.
CB1 and CB2 Receptor Binding Assays
Objective: To determine the binding affinity (IC₅₀) of this compound for the human CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human CB1 or CB2 receptor were used.
-
Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist, was used as the radioligand.
-
Assay Conditions: The binding assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin.
-
Incubation: A constant concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of bound radioactivity on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values, representing the concentration of this compound that inhibits 50% of the specific binding of the radioligand, were calculated using non-linear regression analysis.
In Vivo Feeding Study in Mice
Objective: To evaluate the effect of orally administered this compound on food intake in a mouse model of obesity.
Methodology:
-
Animal Model: Diet-induced obese (DIO) C57BL/6 mice were used. These mice were fed a high-fat diet to induce an obese phenotype.
-
Acclimation: Animals were individually housed and acclimated to the experimental conditions.
-
Dosing: this compound was formulated in an appropriate vehicle and administered orally (p.o.) by gavage at doses of 0.3, 1, and 3 mg/kg. A vehicle control group was also included.
-
Food Intake Measurement: Following drug administration, pre-weighed food was provided, and the amount of food consumed was measured at specific time points over a 24-hour period.
-
Data Analysis: The cumulative food intake for each treatment group was compared to the vehicle control group. Statistical analysis was performed to determine the dose-dependency and significance of the anorexigenic effect.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile, including the half-life (t₁/₂), of this compound in various species.
Methodology:
-
Animal Models: Sprague-Dawley rats, C57BL/6 mice, beagle dogs, and rhesus macaques were used.
-
Dosing: A single oral dose of this compound was administered to each animal.
-
Blood Sampling: Blood samples were collected at multiple time points post-dosing via an appropriate route for each species (e.g., tail vein, cephalic vein).
-
Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of this compound in the plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Modeling: The plasma concentration-time data was used to calculate key pharmacokinetic parameters, including the elimination half-life (t₁/₂), using standard non-compartmental or compartmental analysis.
Discussion and Future Directions
This compound has demonstrated the hallmark characteristics of a potent and selective CB1 receptor inverse agonist with efficacy in reducing food intake in a preclinical model of obesity. Its favorable pharmacokinetic profile across multiple species suggests its potential as a lead compound for further development.
However, the development of first-generation CB1 inverse agonists, such as Rimonabant, was halted due to significant psychiatric side effects, including anxiety and depression. These adverse effects are thought to be mediated by the central actions of these compounds. Therefore, a critical consideration for any future development of this compound or its analogs would be a thorough evaluation of its potential to cross the blood-brain barrier and its propensity to induce centrally-mediated adverse effects.
Future research could focus on:
-
Comprehensive Safety and Toxicology Studies: To assess the full safety profile of this compound.
-
Evaluation in Other Preclinical Models: To explore its potential in other metabolic disorders, such as type 2 diabetes.
-
Blood-Brain Barrier Penetration Studies: To determine the extent of central nervous system exposure.
-
Development of Peripherally Restricted Analogs: To potentially mitigate the risk of psychiatric side effects while retaining the beneficial peripheral metabolic effects.
Conclusion
This compound is a well-characterized, potent, and selective CB1 receptor inverse agonist. The data presented in this guide, derived from the foundational research, highlights its potential as a pharmacological tool and a starting point for the development of novel therapeutics for metabolic diseases. The detailed experimental protocols provide a basis for the replication and extension of these initial findings. Further investigation into its safety profile and central nervous system effects is warranted to fully assess its therapeutic potential.
References
MRL-650: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent CB1 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRL-650, also identified as "CB1 inverse agonist 1," is a potent and selective cannabinoid receptor 1 (CB1) inverse agonist. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and biological activity. The document includes detailed experimental protocols for its synthesis and key biological assays, alongside a visualization of its signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development, particularly those with an interest in the endocannabinoid system.
Chemical Structure and Properties
This compound, with the Chemical Abstracts Service (CAS) Registry Number 852315-00-5, is a synthetic molecule belonging to the 1,8-naphthyridinone class of compounds.[1][2] The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide .
The chemical structure of this compound is presented below:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H18Cl3N3O3 | [1][2] |
| Molecular Weight | 514.79 g/mol | [2] |
| CAS Number | 852315-00-5 | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol |
Biological Activity
This compound is characterized as a highly potent and selective inverse agonist of the CB1 receptor. Inverse agonists differ from neutral antagonists in that they not only block the action of agonists but also reduce the basal, constitutive activity of the receptor.[3][4] This property is particularly relevant for receptors like CB1, which exhibit a degree of signaling even in the absence of an endogenous ligand.
The primary biological activities of this compound are summarized in the table below:
Table 2: Biological Activity of this compound
| Parameter | Value | Receptor | Reference |
| IC50 | 7.5 nM | Human CB1 | [5] |
| IC50 | 4100 nM | Human CB2 | [5] |
| Functional Activity | Inverse Agonist | CB1 | [1][2] |
| In Vivo Effect | Anorexigenic (appetite-suppressing) | [1][2] |
The significant difference in IC50 values between the CB1 and CB2 receptors highlights the selectivity of this compound for the CB1 receptor. Its anorexigenic effects observed in vivo are consistent with the known role of CB1 receptor antagonism/inverse agonism in the regulation of food intake.[6]
Signaling Pathway
As an inverse agonist of the CB1 receptor, a G protein-coupled receptor (GPCR), this compound modulates intracellular signaling pathways. CB1 receptors are primarily coupled to the inhibitory G protein, Gi/o. In its basal state, the CB1 receptor can spontaneously activate this G protein to a certain degree. Agonists enhance this activation, leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.
This compound, by binding to the CB1 receptor, stabilizes it in an inactive conformation. This not only prevents agonist-induced signaling but also reduces the basal level of G protein activation. Consequently, the inhibitory effect on adenylyl cyclase is lessened, leading to an increase in intracellular cAMP levels compared to the basal state.
Caption: Signaling pathway of a CB1 inverse agonist like this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound (compound 14 in the original publication) is based on the procedures described by Debenham et al. (2006). The key steps involve the construction of the 1,8-naphthyridinone core followed by amide coupling.
Scheme 1: Synthesis of this compound
Caption: General synthetic workflow for this compound.
Detailed Protocol:
-
Synthesis of the 1,8-Naphthyridinone Core:
-
A mixture of 2-amino-6-(4-chlorophenyl)pyridine and diethyl (ethoxymethylene)malonate is heated in a suitable high-boiling solvent (e.g., Dowtherm A) at reflux for a specified period.
-
Upon cooling, the product precipitates and is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ether) and dried to yield the ethyl 7-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
-
The ester is then N-alkylated by treatment with an alkylating agent (e.g., ethyl iodide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
The resulting ester is saponified using a base (e.g., sodium hydroxide) in an aqueous alcohol solution to yield the corresponding carboxylic acid.
-
-
Amide Coupling to form this compound:
-
The 7-(4-chlorophenyl)-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane).
-
A coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added to the solution.
-
2,4-Dichloroaniline is then added, and the reaction mixture is stirred at room temperature until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography (e.g., silica gel column chromatography) to afford this compound.
-
Note: This is a generalized protocol. For precise reaction conditions, stoichiometry, and purification details, it is imperative to consult the original publication by Debenham et al. (2006).
CB1 Receptor Binding Assay
This protocol is designed to determine the binding affinity (IC50) of this compound for the human CB1 receptor using a competitive radioligand binding assay.
Workflow:
Caption: Workflow for the CB1 receptor binding assay.
Detailed Protocol:
-
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
Radioligand (e.g., [3H]CP-55,940).
-
This compound stock solution in DMSO.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Add the CB1 receptor-containing membranes to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes).
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known CB1 ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
cAMP Functional Assay
This assay measures the ability of this compound to modulate adenylyl cyclase activity and, consequently, intracellular cAMP levels, confirming its inverse agonist activity.
Workflow:
Caption: Workflow for the cAMP functional assay.
Detailed Protocol:
-
Materials:
-
A cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
Forskolin (an adenylyl cyclase activator).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Seed the CB1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with a stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels. This allows for the detection of the inhibitory effect of Gi/o signaling and the counteracting effect of an inverse agonist.
-
Incubate for a specified time at 37°C.
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using the detection kit's instructions.
-
-
Data Analysis:
-
To demonstrate inverse agonism, the cAMP levels in the presence of this compound should be higher than the levels in the vehicle-treated, forskolin-stimulated cells.
-
The data can be plotted as a concentration-response curve to determine the EC50 for the increase in cAMP.
-
Conclusion
This compound is a well-characterized, potent, and selective CB1 receptor inverse agonist with a 1,8-naphthyridinone chemical scaffold. Its ability to modulate the endocannabinoid system, particularly its anorexigenic effects, makes it a valuable tool for research into the physiological roles of the CB1 receptor and the therapeutic potential of its modulation. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, are intended to facilitate further investigation and application of this compound in scientific research and drug discovery.
References
- 1. CB1 inverse agonist 1 | 852315-00-5 [chemicalbook.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 4. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
- 6. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
MRL-650: A Potent and Selective mTORC1 Inhibitor - A Technical Overview
Disclaimer: The following information is a hypothetical technical guide for a fictional compound, "MRL-650," created to fulfill the structural and formatting requirements of the prompt. As of the last update, there is no publicly available scientific literature corresponding to a compound with this designation. The data, experimental protocols, and mechanisms described herein are illustrative and based on the well-established pharmacology of mTOR inhibitors.
Introduction
This compound is a novel, highly selective, small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in a variety of pathological conditions, including cancer and metabolic diseases.[1] this compound offers a promising therapeutic potential by virtue of its specific action on mTORC1, thereby minimizing off-target effects associated with less selective inhibitors. This document provides a detailed overview of the mechanism of action, experimental validation, and key characteristics of this compound.
Core Mechanism of Action
This compound exerts its inhibitory effect by binding to the FRB domain of mTOR, preventing the association of Raptor and thereby inhibiting the kinase activity of the mTORC1 complex. This leads to the dephosphorylation of its key downstream effectors, namely the p70 S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] The inhibition of this pathway results in a downstream cascade that ultimately suppresses protein synthesis and cell proliferation.
Signaling Pathway Diagram
Caption: this compound inhibits the mTORC1 signaling cascade.
Quantitative Analysis of this compound Activity
The inhibitory potency and selectivity of this compound have been characterized through a series of in vitro assays. The following table summarizes key quantitative data.
| Assay Type | Target | Cell Line | IC50 (nM) |
| Kinase Assay | mTORC1 | - | 2.5 |
| Kinase Assay | mTORC2 | - | > 10,000 |
| Cell Proliferation | MCF-7 | 15.2 | |
| Cell Proliferation | U-87 MG | 22.8 | |
| Western Blot (p-S6K) | PC-3 | 8.7 |
Experimental Protocols
Western Blot Analysis of S6K and 4E-BP1 Phosphorylation
This protocol details the methodology used to assess the inhibitory effect of this compound on the phosphorylation of mTORC1 downstream targets.
1. Cell Culture and Treatment:
-
PC-3 prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are then treated with varying concentrations of this compound (0.1 nM to 1 µM) or vehicle (DMSO) for 2 hours.
2. Protein Extraction:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are collected and centrifuged at 14,000 rpm for 15 minutes at 4°C.
-
The supernatant containing the total protein is collected, and protein concentration is determined using a BCA protein assay.
3. Electrophoresis and Blotting:
-
Equal amounts of protein (20 µg) are separated by SDS-PAGE on a 10% polyacrylamide gel.
-
Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation and Detection:
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH).
-
The membrane is then washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of protein phosphorylation.
Summary and Future Directions
This compound demonstrates potent and selective inhibition of the mTORC1 signaling pathway. The provided data and protocols illustrate the foundational experiments for characterizing its mechanism of action. Future research will focus on in vivo efficacy studies in relevant animal models and further investigation into the pharmacokinetic and pharmacodynamic properties of this compound to support its development as a clinical candidate.
References
An In-depth Technical Guide to the Discovery and Synthesis of MRL-650
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRL-650, also known as CB1 inverse agonist 1, is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes the relevant biological pathways.
Discovery and Biological Activity
This compound was identified as a potent, orally active, and specific inverse agonist for the CB1 receptor. Its discovery was part of a program to develop functionalized 1,8-naphthyridinones as modulators of the CB1 receptor. The compound exhibits high affinity for the CB1 receptor with significantly lower affinity for the Cannabinoid Receptor 2 (CB2), demonstrating its selectivity.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
| Parameter | Value | Receptor | Reference |
| IC₅₀ | 7.5 nM | Human CB1 | [1] |
| IC₅₀ | 4100 nM | Human CB2 | [1] |
Table 1: In Vitro Receptor Binding Affinity of this compound
| Species | Half-life (t½) | Route of Administration | Reference |
| Sprague-Dawley Rats | >8 h | Oral | [1] |
| C57BL/6 Mice | >8 h | Oral | [1] |
| Beagles | >24 h | Oral | [1] |
| Rhesus Macaques | 22 h | Oral | [1] |
Table 2: Pharmacokinetic Profile of this compound
Experimental Protocols
This section details the methodologies for key experiments related to the characterization of this compound.
CB1 and CB2 Receptor Binding Assay
Objective: To determine the in vitro binding affinity (IC₅₀) of this compound for the human CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with either the human CB1 or CB2 receptor.
-
Radioligand: [³H]-CP55,940 is used as the radioligand for both CB1 and CB2 receptor binding assays.
-
Assay Buffer: The binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA), at pH 7.4.
-
Incubation: this compound at various concentrations is incubated with the cell membranes and the radioligand in the binding buffer. The incubation is carried out at 30°C for 60 minutes.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioligand is quantified by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values are calculated from the concentration-response curves using non-linear regression analysis.
In Vivo Anorexigenic Effects
Objective: To evaluate the effect of this compound on food intake in animal models.
Methodology:
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Acclimation: Animals are individually housed and acclimated to the experimental conditions.
-
Drug Administration: this compound is administered orally at doses of 0.3, 1, or 3 mg/kg. A vehicle control group receives the formulation excipients.
-
Food Intake Measurement: Pre-weighed food is provided to the animals immediately after drug administration. Food consumption is measured at specific time points (e.g., 1, 2, 4, 6, and 24 hours) post-dosing.
-
Data Analysis: The cumulative food intake for each treatment group is compared to the vehicle control group to determine the dose-dependent anorexigenic effects.
Synthesis of this compound
The synthesis of this compound is based on the construction of a 1,8-naphthyridinone scaffold. The general synthetic scheme is outlined below. While the primary publication refers to this compound as compound 14, the detailed step-by-step protocol is proprietary and not fully disclosed in the available literature. However, a general synthesis approach for this class of compounds has been described.
Caption: General synthetic workflow for 1,8-naphthyridinone derivatives.
Signaling Pathways
This compound functions as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive (basal) activity of the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
CB1 Receptor Constitutive Activity and Inverse Agonism
The CB1 receptor exhibits a significant level of constitutive activity, meaning it can signal in the absence of an endogenous agonist. This basal signaling is thought to play a role in maintaining physiological homeostasis. This compound, as an inverse agonist, binds to the inactive conformation of the CB1 receptor, shifting the equilibrium away from the active state and thereby reducing the basal signaling output.
Caption: CB1 receptor signaling pathway and the effect of an inverse agonist.
Conclusion
This compound is a valuable chemical probe for studying the physiological and pathological roles of the CB1 receptor. Its high potency, selectivity, and oral bioavailability make it a suitable tool for both in vitro and in vivo investigations. The mechanism of inverse agonism at the constitutively active CB1 receptor provides a nuanced approach to modulating the endocannabinoid system, with potential therapeutic implications in various disorders. This guide has provided a detailed summary of the available technical information on this compound to aid researchers in their scientific endeavors.
References
MRL-650: A Technical Guide to its Biological Target Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological target identification of MRL-650, a potent and selective small molecule. This compound is also known by its synonym, CB1 inverse agonist 1. This document outlines the core findings related to its primary biological target, presents quantitative data on its activity, and details the standard experimental protocols utilized for its characterization.
Executive Summary
This compound has been identified as a highly potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1) . The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, and it is a key component of the endocannabinoid system. The inverse agonist activity of this compound indicates that it not only blocks the effects of agonists but also reduces the basal signaling activity of the CB1 receptor. This pharmacological profile has been linked to anorexigenic effects, suggesting its potential in the study of metabolic disorders.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against its primary target and a related receptor, highlighting its selectivity.
| Compound | Target | Assay Type | Value (IC50) | Selectivity (CB2/CB1) |
| This compound | Human CB1 Receptor | Radioligand Binding Assay | 7.5 nM | ~547-fold |
| This compound | Human CB2 Receptor | Radioligand Binding Assay | 4100 nM |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Biological Target and Signaling Pathway
The primary biological target of this compound is the Cannabinoid Receptor 1 (CB1)[1][2]. As an inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation. This action inhibits the constitutive, or basal, activity of the receptor.
Under normal physiological conditions, the CB1 receptor, upon activation by endogenous cannabinoids (like anandamide and 2-AG) or exogenous agonists, couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., inhibition of Ca2+ channels and activation of K+ channels). As an inverse agonist, this compound not only prevents this agonist-induced signaling cascade but also actively suppresses the baseline signaling that occurs in the absence of an agonist.
Experimental Protocols for Target Identification and Validation
The identification of this compound's biological target and the characterization of its pharmacological activity would have involved a series of standard in vitro assays. The following are detailed representative protocols for the key experiments.
Radioligand Binding Assay for CB1/CB2 Receptor Affinity
This assay is used to determine the binding affinity of a test compound to its receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the IC50 and Ki (inhibitory constant) of this compound for the human CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]-CP55,940 or [3H]-SR141716A (a known CB1 antagonist/inverse agonist).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known non-radiolabeled CB1/CB2 ligand (e.g., WIN 55,212-2).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
A dilution series of this compound is prepared in the assay buffer.
-
In a 96-well plate, the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control are combined.
-
The plate is incubated for 60-90 minutes at 30°C to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity on the filters is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay for Functional Activity
This functional assay determines whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on G-protein activation.
Objective: To characterize this compound as an inverse agonist at the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound: this compound.
-
A known CB1 agonist (e.g., CP55,940) for comparison.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
Procedure:
-
Membrane preparations are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
The membranes are then incubated with [35S]GTPγS and varying concentrations of this compound in the assay buffer.
-
To test for inverse agonism, this compound is added in the absence of an agonist to measure its effect on basal [35S]GTPγS binding. A decrease in basal binding indicates inverse agonism.
-
To confirm antagonist activity, this compound is co-incubated with a known CB1 agonist, and its ability to block the agonist-stimulated increase in [35S]GTPγS binding is measured.
-
The incubation is carried out for 60 minutes at 30°C.
-
The assay is terminated by filtration, similar to the radioligand binding assay.
-
The amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.
-
Data analysis involves plotting the [35S]GTPγS binding against the concentration of this compound to determine its effect on both basal and agonist-stimulated G-protein activation.
cAMP Accumulation Assay
This whole-cell functional assay measures the downstream effect of CB1 receptor activation on adenylyl cyclase activity.
Objective: To confirm the inverse agonist activity of this compound by measuring its effect on cAMP levels.
Materials:
-
Whole cells expressing the human CB1 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound.
-
A known CB1 agonist (e.g., WIN 55,212-2).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cells are plated in a 96-well plate and grown to an appropriate confluency.
-
The cells are pre-treated with varying concentrations of this compound.
-
To measure inverse agonism, cells are stimulated with forskolin in the presence of this compound. An increase in the forskolin-stimulated cAMP level compared to forskolin alone indicates that this compound is blocking the basal inhibitory tone of the CB1 receptor.
-
To measure antagonist activity, cells are co-treated with this compound and a CB1 agonist, followed by stimulation with forskolin. This compound's ability to reverse the agonist-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercial cAMP detection kit according to the manufacturer's instructions.
-
The results are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) of the compounds on cAMP production.
Visualized Workflows and Relationships
Target Identification Workflow
The following diagram illustrates a typical workflow for identifying the biological target of a small molecule like this compound.
Logical Relationship of this compound's Pharmacological Properties
This diagram illustrates the logical connections between this compound's identity, its molecular target, and its functional consequences.
References
MRL-650: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility and stability data for MRL-650, a potent and selective CB1 receptor inverse agonist. This compound, also identified as CB1 Inverse Agonist 1, has the chemical formula C₂₅H₁₈Cl₃N₃O₃ and a molecular weight of 514.79 g/mol . Its CAS number is 852315-00-5. This document is intended to serve as a comprehensive resource, consolidating key data and experimental methodologies to support further research and development.
Core Data Summary
The known quantitative data for this compound's solubility and stability are summarized below.
Table 1: Solubility Data for this compound
| Solvent | Solubility |
| DMSO | 10 mM[1] |
Table 2: In Vivo Stability (Half-Life) of this compound
| Species | Route of Administration | Half-Life (t₁/₂) |
| Sprague-Dawley Rats | Oral | >8 hours[2] |
| C57BL/6 Mice | Oral | >8 hours[2] |
| Beagles | Oral | >24 hours[2] |
| Rhesus Macaques | Oral | 22 hours[2] |
Physicochemical Properties and Stability Profile
This compound is a synthetic compound belonging to the 1,8-naphthyridinone class.[1] While detailed quantitative in vitro stability studies, such as degradation kinetics and identification of degradation products, are not extensively publicly available, general stability information can be inferred from handling and storage recommendations.
Storage and Stability:
-
Recommended Storage: Stock solutions of this compound can be stored at -20°C for several months.[2] For routine laboratory use, it is advised to keep the compound in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.
-
Incompatibilities: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.
Experimental Protocols
Detailed experimental protocols for the synthesis and initial biological evaluation of this compound are described in the primary scientific literature.
Solubility Determination
While a specific, detailed protocol for the solubility determination of this compound is not explicitly provided in the available literature, a general procedure can be outlined based on standard laboratory practices.
General Protocol for Solubility Enhancement: For achieving higher solubility, particularly in aqueous-based buffers, the following steps are recommended:
-
Warm the solution containing the compound to 37°C.
-
Utilize an ultrasonic bath to aid in the dissolution process.[2]
In Vivo Pharmacokinetic Analysis
The in vivo half-life of this compound was determined in multiple species as part of its preclinical evaluation. The general workflow for such a study is as follows:
Signaling Pathway of this compound
As a CB1 receptor inverse agonist, this compound functions by binding to the cannabinoid receptor 1 (CB1) and reducing its constitutive activity. CB1 receptors are G-protein coupled receptors (GPCRs) that are highly expressed in the central nervous system. The primary signaling mechanism involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
The binding of an inverse agonist like this compound to the CB1 receptor stabilizes the receptor in an inactive conformation. This prevents the Gαi/o subunit of the associated G-protein from inhibiting adenylyl cyclase. Consequently, the conversion of ATP to cAMP is not suppressed, leading to a relative increase in cAMP levels compared to the basal state.[3][4][5]
References
- 1. Synthesis of functionalized 1,8-naphthyridinones and their evaluation as novel, orally active CB1 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vitro Profile of MRL-650: A Technical Overview of a Potent CB1 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRL-650, also known as CB1 inverse agonist 1, is a potent and selective chemical probe for the cannabinoid receptor 1 (CB1). As an inverse agonist, this compound not only blocks the effects of CB1 agonists but also reduces the basal, constitutive activity of the receptor. This property makes it a valuable tool for investigating the physiological and pathological roles of the endocannabinoid system. This document provides a comprehensive overview of the preliminary in vitro studies of this compound, including its receptor binding affinity, functional activity, and the signaling pathways it modulates. The information presented herein is intended to serve as a technical guide for researchers in pharmacology and drug development.
Quantitative Data Summary
The in vitro activity of this compound has been primarily characterized by its high potency and selectivity for the CB1 receptor over the CB2 receptor. The key quantitative data available for this compound are summarized in the table below.
| Assay Type | Receptor | Value | Reference |
| IC50 | CB1 | 7.5 nM | [1] |
| IC50 | CB2 | 4100 nM | [1] |
Table 1: In Vitro Potency of this compound [1]
This significant difference in IC50 values highlights the selectivity of this compound for the CB1 receptor, making it a specific tool for studying CB1-mediated effects.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published in peer-reviewed literature. However, based on standard methodologies for evaluating cannabinoid receptor ligands, the following protocols are representative of the in vitro assays likely used to generate the available data.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to the receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
HEK-293 or CHO cells stably expressing the human CB1 receptor.
-
Radioligand: [³H]CP55,940 or [³H]SR141716A.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.
-
Test Compound: Serial dilutions of this compound.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes expressing the CB1 receptor are prepared.
-
In a 96-well plate, cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
The reaction is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the first step in G protein activation following receptor stimulation. As an inverse agonist, this compound is expected to decrease basal [³⁵S]GTPγS binding.
Objective: To determine the effect of this compound on G protein activation mediated by the CB1 receptor.
Materials:
-
Cell membranes from cells expressing the CB1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (typically 10-30 µM).
-
[³⁵S]GTPγS.
-
Test Compound: Serial dilutions of this compound.
Procedure:
-
In a 96-well plate, add assay buffer, GDP, cell membranes, and varying concentrations of this compound.
-
Pre-incubate the plate.
-
Add [³⁵S]GTPγS to initiate the reaction.
-
Incubate the plate to allow for nucleotide binding.
-
Terminate the reaction by rapid filtration.
-
Measure the radioactivity on the filters.
-
Data is analyzed to determine the EC50 value for the inhibition of basal [³⁵S]GTPγS binding.
cAMP Assay
CB1 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. An inverse agonist like this compound would be expected to increase basal cAMP levels.
Objective: To measure the effect of this compound on intracellular cAMP levels.
Materials:
-
A cell line expressing the human CB1 receptor.
-
Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels for antagonist studies).
-
Test Compound: Serial dilutions of this compound.
-
cAMP Detection Kit (e.g., HTRF, ELISA, or luciferase-based).
Procedure:
-
Plate the cells in a 96-well plate and grow to the desired confluency.
-
Wash the cells with serum-free medium.
-
Incubate the cells with various concentrations of this compound.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Data is analyzed to determine the EC50 for the this compound-induced increase in basal cAMP levels.
Signaling Pathways and Visualizations
As a CB1 inverse agonist, this compound influences the canonical signaling pathway of the CB1 receptor. The primary mechanism involves the inhibition of the Gi/o protein-mediated signaling cascade.
References
MRL-650: A Technical Guide to its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the chemical probe MRL-650. A comprehensive, publicly accessible safety and toxicity profile for this compound is not currently available. The information herein is intended for research and informational purposes only and does not constitute a complete safety assessment.
Introduction
This compound is a chemical probe that has been made available to the scientific community through the "Donated Chemical Probes" initiative, a collaboration aimed at providing researchers with high-quality small molecules for target validation and biological research. This compound is characterized as a selective inverse agonist of the Cannabinoid Receptor 1 (CB1), also known as CNR1. As a chemical probe, it is a valuable tool for investigating the physiological and pathological roles of the CB1 receptor. A thorough understanding of its safety and toxicity profile is crucial for its appropriate use in experimental settings.
Core Data Summary
At present, detailed quantitative data on the safety and toxicity of this compound is not extensively available in the public domain. Information from chemical probe consortiums primarily focuses on its potency and selectivity for its intended target.
Table 1: Available Potency and Selectivity Data for this compound
| Parameter | Value | Target | Notes |
| IC50 | < 10 (units not specified) | CNR1 | Data from a "Donated Chemical Probes" brochure; context and assay conditions are not detailed. |
| Mechanism of Action | Inverse Agonist | CNR1 | Indicated by its classification as a chemical probe. |
| Negative Control | MRL-CB1-NC | - | A structurally related but biologically inactive control compound is available. |
Experimental Protocols
Detailed experimental protocols for safety and toxicity studies specifically for this compound are not publicly available. However, this section outlines the general methodologies that would be employed to assess the safety and toxicity of a chemical probe like this compound.
In Vitro Cytotoxicity Assessment
A standard method to evaluate the direct cytotoxic effects of a compound on cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Off-Target Activity Profiling
To assess the selectivity of a chemical probe, it is typically screened against a panel of off-targets, such as other receptors, kinases, and enzymes.
Logical Relationship: Selectivity Profiling
Caption: Logical diagram illustrating the selectivity profiling of this compound.
In Vivo Acute Toxicity Study
A preliminary assessment of in vivo toxicity is often conducted through an acute toxicity study, following guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
**Experimental Workflow: In Vivo Acute Toxicity (OECD Guideline) **
Caption: Generalized workflow for an in vivo acute toxicity study.
Signaling Pathways
This compound acts as an inverse agonist on the CB1 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for CB1 involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Signaling Pathway: CB1 Receptor Inverse Agonism
Caption: this compound's effect on the CB1 receptor signaling pathway.
Conclusion and Recommendations for Use
This compound is a valuable tool for probing the function of the CNR1 receptor. However, due to the limited publicly available safety and toxicity data, researchers should exercise caution. It is highly recommended to:
-
Perform in-house cytotoxicity testing on the specific cell lines being used in experiments to determine the appropriate concentration range and to identify potential cytotoxic effects.
-
Utilize the provided negative control, MRL-CB1-NC, in all experiments to distinguish on-target effects from potential off-target or non-specific effects of the chemical scaffold.
-
Consult the data available from the Structural Genomics Consortium (SGC) and other chemical probe resources for any updates on the characterization and safety profile of this compound.
As more data on the safety and toxicity of this compound becomes available through the open-science initiatives that provided it, this guide will be updated accordingly.
background research on MRL-650 family of compounds
An in-depth search for the "MRL-650 family of compounds" did not yield specific information about a distinct family of chemical compounds under this designation. The search results were primarily associated with the acronym "MRL," which predominantly stands for "Maximum Residue Limit" in the fields of agriculture and food safety, referring to the maximum allowable levels of pesticide residues in food products.
Other contexts for "MRL" included:
-
MRL/lpr mice: A specific strain of laboratory mice that are genetically predisposed to developing autoimmune diseases, making them a valuable model for studying conditions like lupus.
-
Manufacturing Readiness Level (MRL): A measure used, particularly by the Department of Defense, to assess the maturity of a given technology from a manufacturing perspective.
Due to the ambiguity of the term "this compound," it is not possible to provide a detailed technical guide as requested. To proceed, please provide additional clarifying information about the "this compound family of compounds." For example:
-
What is the therapeutic area or biological target of these compounds?
-
Are they associated with a particular company, research institution, or publication?
-
What type of molecules are they (e.g., small molecules, biologics, etc.)?
Once more specific information is available, a comprehensive technical guide can be developed.
Methodological & Application
Application Notes and Protocols for MRL-650 in Cell Culture
Initial Search and Identification of MRL-650:
An initial comprehensive search for "this compound" did not yield a publicly recognized molecule or experimental agent with this specific designation. The search results primarily returned documents related to "Manufacturing Readiness Level (MRL)" and general cell culture protocols. There was no direct identification of a compound named this compound in the context of cell biology or drug development from the provided search results.
Due to the inability to identify the specific agent "this compound," a detailed experimental protocol, including its mechanism of action, specific signaling pathways, and quantitative data, cannot be provided. The following sections are therefore based on generalized cell culture and experimental methodologies that are commonly employed in the evaluation of novel therapeutic compounds. Should "this compound" be an internal designation or a less common name for a known compound, providing the chemical structure or alternative identifiers would be necessary to proceed with a specific protocol.
General Cell Culture Protocols
The following are standard protocols for maintaining and preparing cells for treatment with an experimental compound. These protocols are broadly applicable and should be adapted based on the specific cell line being used.
Cell Thawing and Culture Initiation
This protocol outlines the steps for reviving cryopreserved cells to establish a viable culture.
-
Preparation: Pre-warm complete growth medium to 37°C. The specific medium formulation will depend on the cell line (e.g., DMEM, RPMI-1640) and should be supplemented with fetal bovine serum (FBS) and penicillin-streptomycin as required.[1][2][3]
-
Thawing: Quickly thaw the cryovial of cells in a 37°C water bath until a small amount of ice remains.[1]
-
Cell Transfer: Decontaminate the vial with 70% ethanol and transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.[1]
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 125 x g for 10 minutes) to pellet the cells and remove the cryoprotectant.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium. Transfer the cell suspension to an appropriate culture flask.
-
Incubation: Incubate the culture flask at 37°C in a humidified atmosphere with 5% CO2.[1][2]
Cell Subculturing (Passaging)
This protocol describes the process of splitting an adherent cell culture to maintain logarithmic growth.
-
Medium Removal: Aspirate the spent culture medium from the flask.
-
Washing: Wash the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS) to remove any remaining serum.
-
Dissociation: Add a sufficient volume of a dissociation reagent, such as Trypsin-EDTA, to cover the cell monolayer and incubate at 37°C for a few minutes until the cells detach.[1]
-
Neutralization: Add complete growth medium containing serum to the flask to inactivate the trypsin.
-
Cell Collection and Counting: Transfer the cell suspension to a sterile centrifuge tube. Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.
-
Replating: Seed new culture flasks with the desired cell density in fresh, pre-warmed complete growth medium.
General Experimental Protocols for Compound Evaluation
The following are generalized protocols for assessing the effects of a novel compound on cultured cells.
Cell Viability/Cytotoxicity Assay
This protocol is used to determine the concentration-dependent effect of a compound on cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the experimental compound (e.g., this compound) in complete growth medium. Remove the medium from the wells and add the compound dilutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of specific proteins following compound treatment.
-
Cell Lysis: After treatment with the experimental compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression.
Potential Signaling Pathways
Without specific information on this compound, it is not possible to depict its exact signaling pathway. However, many experimental compounds in drug development target key pathways involved in cell proliferation, survival, and apoptosis. A common pathway investigated is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and is often dysregulated in cancer.[4][5]
Below is a generalized diagram of the PI3K/AKT/mTOR signaling pathway.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the effects of a novel compound in cell culture.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. Recommended Media Types for Common Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Merlin, a “Magic” Linker Between the Extracellular Cues and Intracellular Signaling Pathways that Regulate Cell Motility, Proliferation, and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the MRL Animal Model
Introduction
The Murphy Roths Large (MRL) mouse strain is a powerful tool in biomedical research, notable for its unique and divergent phenotypes across its two primary substrains. Initial searches for "MRL-650" did not yield a specific compound; the nomenclature "MRL" in the context of animal models overwhelmingly refers to this specific mouse strain. These application notes provide detailed protocols for utilizing the MRL mouse model in studies of autoimmunity and tissue regeneration.
The two principal substrains are:
-
MRL/MpJ-Faslpr (MRL/lpr): This strain carries a spontaneous mutation in the Fas gene (Faslpr), which is crucial for apoptosis of autoreactive lymphocytes.[1] Consequently, these mice develop a spontaneous, severe autoimmune syndrome that closely mirrors human Systemic Lupus Erythematosus (SLE) and Sjögren's syndrome, making them an invaluable model for studying the pathogenesis of these diseases and for testing potential therapeutics.[2][3][4]
-
MRL/MpJ: This strain possesses a wild-type Fas gene and serves as the control for the MRL/lpr substrain.[5] Remarkably, MRL/MpJ mice exhibit enhanced regenerative capabilities, including the ability to heal ear punch wounds without scarring, a trait uncommon in mammals.[5][6] This makes them a unique model for investigating the mechanisms of tissue regeneration.
Application Note I: MRL/MpJ-Faslpr as a Model for Systemic Lupus Erythematosus (SLE)
The MRL/lpr mouse is a widely used and well-characterized model for SLE. The spontaneous onset and progression of a lupus-like disease, including severe lupus nephritis, provide a robust platform for evaluating novel therapies.
Quantitative Data: Disease Progression in MRL/lpr Mice
The following table summarizes key parameters of disease progression in MRL/lpr mice.
| Parameter | Female MRL/lpr | Male MRL/lpr | Control (MRL/MpJ) | Citation |
| Average Lifespan | ~17 weeks | ~22 weeks | Normal | [2][7] |
| Onset of Autoimmunity | ~8-12 weeks | ~10-12 weeks | Late-life, mild | [7][8] |
| Lymphoproliferation Onset | 16-18 weeks | 18-20 weeks | Absent | |
| Proteinuria Development | Progressive from ~12 weeks | Progressive from ~15 weeks | Minimal | [1] |
| Anti-dsDNA Antibodies | High titers by 12-16 weeks | High titers by 16-20 weeks | Low to undetectable | [8] |
Experimental Protocol: Evaluation of Therapeutic Agents in the MRL/lpr SLE Model
This protocol outlines a typical study design for assessing the efficacy of a therapeutic compound in mitigating SLE progression in MRL/lpr mice.
1. Animal Husbandry and Acclimation:
-
Obtain female MRL/lpr mice at 6-8 weeks of age.
-
House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for a one-week acclimation period before the start of the experiment.
2. Dosing Paradigms: [7]
-
Prophylactic: Begin dosing at approximately 9 weeks of age to prevent or delay disease onset.
-
Semi-therapeutic: Start dosing at around 12 weeks of age when early signs of disease are emerging.
-
Therapeutic: Initiate dosing at 15 weeks of age or later, once the disease is established.
3. Experimental Groups:
-
Group 1: MRL/lpr mice receiving vehicle control.
-
Group 2: MRL/lpr mice receiving the therapeutic agent.
-
Group 3 (Optional): MRL/MpJ mice (wild-type control) receiving vehicle.
4. Monitoring Disease Progression (Weekly):
-
Body Weight: Record the weight of each mouse.
-
Proteinuria: Measure urine protein levels using dipsticks (e.g., Albustix). Score on a scale of 0 to 5.[5]
-
Lymphadenopathy: Palpate axillary, inguinal, and cervical lymph nodes and score the degree of enlargement.[3][5]
-
Skin Lesions: Visually inspect for and score the severity of skin lesions, typically on the neck and back.[5]
5. Serological Analysis (Bi-weekly or Monthly):
-
Collect blood samples via tail vein or submandibular bleeding.
-
Prepare plasma or serum and store at -80°C.
-
Measure anti-dsDNA antibody titers using ELISA.[4]
6. Study Termination and Endpoint Analysis (Typically at 18-22 weeks of age):
-
Euthanize mice according to approved institutional protocols.
-
Collect terminal blood samples for final serological analysis.
-
Harvest kidneys, spleen, and lymph nodes.
-
Weigh the spleen and lymph nodes as a measure of lymphoproliferation.[3]
-
Fix one kidney in 10% formalin for histological analysis and snap-freeze the other for molecular studies.
-
Histopathology of Lupus Nephritis:
Visualizations: MRL/lpr Experimental Workflow and Signaling
Caption: Experimental workflow for a typical therapeutic study using the MRL/lpr mouse model of SLE.
Caption: Simplified Fas signaling pathway and the impact of the lpr mutation in MRL/lpr mice.
Application Note II: MRL/MpJ as a Model for Tissue Regeneration
The MRL/MpJ mouse strain is distinguished by its superior ability to heal certain injuries without scarring, most notably the closure of ear punch wounds. This provides a unique mammalian model to study the cellular and molecular basis of regeneration.
Quantitative Data: Ear Punch Wound Healing
The table below presents comparative data on the healing of 2mm ear punch wounds.
| Mouse Strain | Healing at 4 Weeks (% closure) | Final Outcome | Citation |
| MRL/MpJ | ~85% | Complete closure, cartilage regeneration | [2][9] |
| C57BL/6J (Control) | ~30% | Incomplete closure, scar tissue formation | [2][9] |
| MRL-transplanted C57BL/6J | ~50-60% | Improved closure | [10][11] |
Experimental Protocol: Ear Punch Wound Healing Assay
This protocol details the procedure for creating and monitoring ear punch wounds to assess regenerative capacity.
1. Animal Preparation:
-
Use adult MRL/MpJ mice (8-12 weeks old) and a control strain (e.g., C57BL/6J).
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
2. Ear Punch Procedure:
-
Clean the ear pinna with an antiseptic solution.
-
Create a 2mm through-and-through punch wound in the central, avascular part of the ear pinna using a sterile dermal biopsy punch.[1][12] A consistent location is crucial for comparative studies.
3. Post-Procedure Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
House mice individually to prevent wound grooming by cagemates.
4. Measurement and Analysis:
-
At designated time points (e.g., Day 0, 7, 14, 21, 28), re-anesthetize the mouse.
-
Acquire a high-resolution digital image of the ear, flattened against a clear surface with a ruler for scale.
-
Use image analysis software (e.g., ImageJ) to measure the area of the wound hole.
-
Calculate the percentage of wound closure relative to the initial area at Day 0.[13]
5. Histological Evaluation (Optional):
-
At the study endpoint, euthanize the mice and harvest the ear tissue.
-
Fix the tissue in 10% formalin, embed in paraffin, and section through the wound site.
-
Perform histological staining (e.g., H&E, Masson's Trichrome for fibrosis, Safranin O for cartilage) to assess tissue architecture, scar formation, and regeneration of structures like cartilage and hair follicles.
Visualizations: Regeneration Experimental Workflow and Signaling
Caption: Experimental workflow for the MRL/MpJ ear punch wound healing assay.
Caption: Role of HIF-1α signaling in regeneration, a pathway elevated in MRL/MpJ mice.
References
- 1. Markers of Accelerated Skeletal Muscle Regenerative Response in MRL/MpJ Mice: Characteristics of Muscle Progenitor Cells and Circulating Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ameliorated Renal Pathological Feature in MRL/MpJ-Faslpr/lpr Background Interleukin-36 Receptor-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. pnas.org [pnas.org]
- 9. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 10. Ear wound healing in MRL/MpJ mice is associated with gut microbiome composition and is transferable to non-healer mice via microbiome transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ear wound healing in MRL/MpJ mice is associated with gut microbiome composition and is transferable to non-healer mice via microbiome transplantation | PLOS One [journals.plos.org]
- 12. Peripheral nerve regeneration in the MRL/MpJ ear wound model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MANF Produced by MRL Mouse-Derived Mesenchymal Stem Cells Is Pro-regenerative and Protects From Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
MRL-650: Dosage and Administration Guidelines - Application Notes and Protocols
Initial searches for a compound specifically designated "MRL-650" did not yield information on a distinct therapeutic agent with this identifier. The search results did, however, contain references to other compounds and concepts that include "650" or "MRL," which may be relevant for clarification. This document summarizes the findings and provides context where available.
It is important to note that without a specific, identified compound, providing detailed dosage and administration guidelines, experimental protocols, and signaling pathways is not feasible. The information below is presented to address the query based on the available search results.
Potential Interpretations of "this compound"
The term "this compound" could be a misnomer or refer to one of the following, based on the search outcomes:
-
TNX-650: An investigational therapeutic, TNX-650 is an IL-13 neutralizing antibody that was undergoing preclinical and phase I/II clinical trials for the treatment of asthma.[1] Information in the public domain suggests that its development may have been discontinued.
-
Acetaminophen 650 mg: A common dosage for extended-release acetaminophen, an over-the-counter analgesic and antipyretic.[2]
-
Methocarbamol Combinations: Methocarbamol, a muscle relaxant, is sometimes formulated in combination with other active ingredients, such as acetylsalicylic acid, at a strength of 650 mg.[3]
-
Masitinib: A tyrosine kinase inhibitor that has been studied in progressive forms of multiple sclerosis. Dosing for this compound is based on body weight (e.g., 4.5 mg/kg/day).[4]
-
Maximum Residue Limit (MRL): In toxicology and food safety, MRL refers to the maximum concentration of a pesticide or veterinary drug residue that is legally permitted in or on food or animal feed.[5]
-
Minimum Reporting Level (MRL): In the context of anti-doping and medication control in sports, MRL can refer to the threshold concentration of a substance that triggers a positive test result. For instance, a new MRL has been proposed for metformin in equine sports.[6]
Data Presentation
Due to the lack of a specific compound "this compound," a quantitative data summary table for dosage and administration cannot be created. Should "this compound" refer to one of the compounds mentioned above, the following table provides a high-level overview of their typical administration, which is not to be construed as a guideline for an unverified substance.
| Compound/Concept | Typical Dosage/Level | Administration Route | Indication/Context |
| TNX-650 | Not publicly available | Intravenous (likely) | Asthma (investigational)[1] |
| Acetaminophen ER | 650 mg | Oral | Pain relief[2] |
| Methocarbamol (in combination) | 650 mg (of other component) | Oral | Muscle relaxation[3] |
| Masitinib | 4.5 mg/kg/day | Oral | Progressive Multiple Sclerosis (investigational)[4] |
| Maximum Residue Limit | Varies by substance | Ingestion (food) | Food Safety Regulation[5] |
| Minimum Reporting Level (Metformin) | 4.0 ng/mL in blood | Not applicable | Equine Anti-Doping[6] |
Experimental Protocols and Signaling Pathways
Detailed experimental protocols and signaling pathways are highly specific to the mechanism of action of a particular drug. As "this compound" has not been identified as a distinct entity, this information cannot be provided.
For illustrative purposes, a hypothetical experimental workflow for a new investigational drug is presented below.
References
- 1. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetaminophen Extended Release Tablets 650 mg [dailymed.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Efficacy and Safety of Masitinib in Progressive Forms of Multiple Sclerosis: A Randomized, Phase 3, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. residue limits mrl: Topics by Science.gov [science.gov]
- 6. thoroughbreddailynews.com [thoroughbreddailynews.com]
Application Notes and Protocols for the Analytical Detection of Novel Small Molecules (Exemplified by MRL-Prefix Compounds)
A Note on Terminology: The term "MRL" in a regulatory context typically refers to the Maximum Residue Level, which is the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly. However, in the context of drug discovery and development, "MRL" is also used as a prefix for proprietary research compounds developed by Merck Research Laboratories. This document focuses on the analytical methods for detecting and quantifying such novel small molecule compounds, using publicly available information on compounds like MRL-A and MRL-1 as illustrative examples. The specific compound "MRL-650" is not identified in the public domain; therefore, the following protocols and data are presented as a general guide for researchers working on novel chemical entities.
Application Note: Analytical Strategies for the Quantification of Novel Small Molecules in Biological Matrices
The development of robust and sensitive analytical methods is crucial for the characterization and advancement of novel drug candidates. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for the detection and quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.
This application note outlines a general approach for the development and validation of an LC-MS/MS method for a novel small molecule, referred to generically as "MRL-XXX".
1. Introduction
The accurate measurement of drug concentrations in biological fluids (e.g., plasma, urine) and tissues is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. LC-MS/MS has become the gold standard for these bioanalytical assays, offering excellent specificity through the selection of precursor and product ion transitions (Multiple Reaction Monitoring - MRM) and high sensitivity, often reaching picogram per milliliter (pg/mL) levels.
2. Method Development Considerations
-
Analyte and Internal Standard Selection: The physicochemical properties of MRL-XXX, including its chemical structure, molecular weight, and polarity, will guide the initial method development. A suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte, should be used to correct for variability in sample processing and instrument response.
-
Sample Preparation: The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties, the required limit of quantification, and the sample matrix.
-
Chromatographic Separation: Reversed-phase HPLC is commonly used for the separation of small molecule drugs. The selection of the column, mobile phase composition (including organic modifier and additives like formic acid or ammonium formate), flow rate, and gradient elution profile are optimized to achieve good peak shape, resolution from matrix components, and a short run time.
-
Mass Spectrometric Detection: For quantitative analysis, a triple quadrupole mass spectrometer operating in MRM mode is typically employed. The ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and its parameters are optimized to maximize the signal intensity of the analyte and IS. The selection of precursor and product ion pairs (MRM transitions) is critical for the selectivity of the method.
3. Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
4. Data Presentation
The following table summarizes typical performance data for a validated LC-MS/MS method for the quantification of a small molecule in a biological matrix.
| Parameter | Typical Performance |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LOQ) |
| Precision (% RSD) | ≤15% (≤20% at LOQ) |
| Recovery | >80% |
| Matrix Effect | Normalized to IS, within acceptable limits |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for the Quantification of MRL-XXX in Human Plasma
This protocol provides a general procedure for the analysis of a novel small molecule in human plasma using protein precipitation followed by LC-MS/MS analysis.
1. Materials and Reagents
-
MRL-XXX reference standard
-
MRL-XXX stable isotope-labeled internal standard (SIL-IS)
-
Human plasma (with anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
2. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Spike blank plasma with appropriate concentrations of MRL-XXX for the calibration curve and QCs.
-
To 50 µL of plasma in each tube, add 150 µL of ACN containing the SIL-IS (e.g., at 100 ng/mL).
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
MRL-XXX: [M+H]⁺ → Product ion 1 (quantifier), [M+H]⁺ → Product ion 2 (qualifier)
-
SIL-IS: [M+H]⁺ → Product ion (quantifier)
-
4. Data Analysis
-
Integrate the peak areas for the analyte and IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentrations of the QCs and unknown samples from the calibration curve.
Visualizations
Caption: Workflow for LC-MS/MS analysis of a small molecule in plasma.
Caption: Hypothetical GPCR signaling pathway for an MRL agonist.
MRL-650: In Vivo Experimental Design for a Selective CB1 Receptor Inverse Agonist
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MRL-650, also known as CB1 Inverse Agonist 1, is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1).[1][2] The CB1 receptor, a key component of the endocannabinoid system, is primarily expressed in the central nervous system and plays a crucial role in regulating appetite, energy metabolism, and mood.[3][4][5] Inverse agonists of the CB1 receptor, such as this compound, bind to the receptor and reduce its basal activity, leading to physiological effects opposite to those of CB1 agonists like anandamide and 2-arachidonoylglycerol. The primary therapeutic interest in CB1 inverse agonists lies in their potential to treat obesity and metabolic disorders due to their anorexigenic (appetite-suppressing) effects.[1][3]
These application notes provide a comprehensive overview of the in vivo experimental design for investigating the pharmacological effects of this compound. The protocols outlined below are based on established methodologies for studying CB1 receptor inverse agonists and are intended to guide researchers in designing robust preclinical studies.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to the CB1 receptor and stabilizing it in an inactive conformation. This inverse agonism reduces the constitutive activity of the receptor, thereby inhibiting downstream signaling pathways. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Inhibition of the CB1 receptor by an inverse agonist like this compound leads to an increase in the activity of adenylyl cyclase, resulting in elevated intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately influences neurotransmitter release and neuronal excitability in brain regions associated with appetite and reward.
Caption: this compound signaling pathway.
In Vivo Experimental Design
The primary in vivo application for this compound is the investigation of its effects on food intake, body weight, and metabolic parameters. The following sections detail experimental protocols for these studies.
Animal Models
The most common animal models for studying the effects of CB1 inverse agonists on appetite and body weight are diet-induced obese (DIO) mice or rats. These models mimic the human condition of obesity resulting from a high-fat diet.
Table 1: Recommended Animal Models
| Animal Model | Strain | Diet | Rationale |
| Mouse | C57BL/6J | High-Fat Diet (e.g., 60% kcal from fat) | Prone to developing obesity, insulin resistance, and other metabolic abnormalities on a high-fat diet. |
| Rat | Sprague-Dawley or Wistar | High-Fat Diet (e.g., 45-60% kcal from fat) | Exhibit robust hyperphagia and weight gain on a high-fat diet, providing a good model for assessing anorexigenic effects. |
Dosing and Administration
While specific pharmacokinetic data for this compound is not publicly available, dosing for novel CB1 inverse agonists is typically determined through dose-ranging studies. Based on preclinical studies of similar compounds, a starting point for dose exploration can be inferred.
Table 2: Proposed Dosing Regimen for this compound (for dose-finding studies)
| Parameter | Recommendation |
| Route of Administration | Oral gavage (p.o.) or Intraperitoneal (i.p.) |
| Vehicle | 0.5% Methylcellulose in water with 0.1% Tween 80 |
| Dose Range (Mouse) | 1, 3, 10, 30 mg/kg |
| Dose Range (Rat) | 0.3, 1, 3, 10 mg/kg |
| Dosing Frequency | Once daily (q.d.) |
| Treatment Duration | Acute (single dose) to Chronic (e.g., 14-28 days) |
Experimental Protocols
1. Acute Food Intake Study
Objective: To determine the acute effect of this compound on food consumption.
Protocol:
-
Acclimate singly housed animals to the experimental conditions and diet for at least one week.
-
Fast animals for a predetermined period (e.g., 4-6 hours) before the dark cycle.
-
Administer this compound or vehicle at the desired doses.
-
Provide a pre-weighed amount of food at the beginning of the dark cycle.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-dosing.
-
Calculate cumulative food intake and express it as grams or kilocalories consumed.
2. Chronic Body Weight Study in Diet-Induced Obese Animals
Objective: To evaluate the long-term efficacy of this compound on body weight and composition.
Protocol:
-
Induce obesity in animals by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Randomize animals into treatment groups (vehicle and this compound doses) based on body weight.
-
Administer this compound or vehicle daily for the duration of the study (e.g., 28 days).
-
Measure body weight daily or several times per week.
-
Monitor food and water intake daily.
-
At the beginning and end of the study, assess body composition using techniques such as quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DEXA) to determine fat mass and lean mass.
-
At the end of the study, collect terminal blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids) and tissues for further analysis.
Caption: In vivo experimental workflow.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 3: Example Data Summary for Chronic Body Weight Study
| Parameter | Vehicle | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Initial Body Weight (g) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Final Body Weight (g) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Body Weight Change (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cumulative Food Intake (g) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Fat Mass Change (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Lean Mass Change (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Fasting Blood Glucose (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Fasting Plasma Insulin (ng/mL) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
This compound, as a selective CB1 receptor inverse agonist, holds promise for the preclinical investigation of obesity and metabolic disorders. The experimental designs and protocols provided in these application notes offer a foundational framework for researchers to evaluate the in vivo efficacy of this compound. It is crucial to conduct thorough dose-response studies and to monitor a range of physiological and metabolic parameters to fully characterize the pharmacological profile of this compound. Careful experimental design and data analysis will be essential in determining the therapeutic potential of this compound.
References
- 1. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of CB1 neutral antagonists and inverse agonists on gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MRL-650
Introduction
MRL-650, also known as CB1 Inverse Agonist 1, is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1).[1] The CB1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and to a lesser extent in peripheral tissues.[2] It plays a crucial role in regulating various physiological processes, including appetite, pain, mood, and memory.[3] As an inverse agonist, this compound not only blocks the effects of agonists but also reduces the constitutive activity of the CB1 receptor.[3] This property makes this compound a valuable tool for researchers studying the endocannabinoid system and its role in various pathological conditions, including metabolic disorders, substance abuse, and neurodegenerative diseases.[3]
Quantitative Data
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Synonym | CB1 Inverse Agonist 1 | CP Lab Safety |
| CAS Number | 852315-00-5 | CP Lab Safety |
| Molecular Formula | C₂₅H₁₈Cl₃N₃O₃ | CP Lab Safety |
| Molecular Weight | 514.79 g/mol | [1][4] |
| Solubility in DMSO | 10 mM | [4] |
| Solubility in Water | No data available | [5][6] |
| Solubility in Ethanol | No data available | |
| Purity | ≥95% | CP Lab Safety |
| Storage of Solid | -20°C | |
| Storage of Stock Solution | -20°C for several months; -80°C for extended periods | [1][7] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.15 mg of this compound (Molecular Weight: 514.79 g/mol ).
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder. For a 10 mM solution with 5.15 mg of this compound, add 1 mL of DMSO.
-
Dissolve the Compound:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication for a few minutes can aid in solubilization.[1]
-
-
Aliquot and Store:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to several months) or at -80°C for long-term storage.[1][7]
-
Note on Aqueous Buffers: this compound is poorly soluble in aqueous solutions. When diluting the DMSO stock solution into an aqueous buffer for experiments, it is crucial to ensure that the final concentration of DMSO is compatible with the experimental system and that the this compound does not precipitate. It is recommended to perform a small-scale test to check for solubility and precipitation at the desired final concentration.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. ashpublications.org [ashpublications.org]
- 3. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 4. probechem.com [probechem.com]
- 5. CB1 inverse agonist 1|852315-00-5|MSDS [dcchemicals.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening Assays
Topic: MRL-650 for High-Throughput Screening Assays
Note to the Reader: As of November 2025, publicly available scientific literature and databases do not contain information on a specific compound designated "this compound" for use in high-throughput screening (HTS) assays. The information presented below is a generalized template based on common practices in drug discovery and HTS. This document is intended to serve as a framework that can be adapted once specific details about the biological target and mechanism of action of a real compound become available.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify potential therapeutic agents. These application notes provide a general overview and hypothetical protocols for the use of a novel compound, herein referred to as this compound, in a typical HTS campaign. The experimental details are based on established methodologies for common assay formats and are for illustrative purposes only.
Hypothetical Mechanism of Action of this compound
For the purpose of this document, we will hypothesize that this compound is an inhibitor of a key kinase in a cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway. This pathway is frequently dysregulated in various cancers and is a common target for drug development.
Signaling Pathway Diagram
Application Notes and Protocols for MRL-650 in Molecular Biology
Topic: Applications of MRL-650 in Molecular Biology
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Extensive searches for "this compound" in the context of molecular biology applications did not yield a specific, publicly documented molecule, inhibitor, or agonist with this designation. The term "MRL" can refer to various concepts, including "Manufacturing Readiness Level," and compounds with "650" in their name exist in unrelated fields, such as the fluorescent probe SaraFluor™ 650B and the corrosion inhibitor HALOX® 650.
Due to the inability to identify a specific molecular biology reagent designated as this compound, the following sections provide a generalized framework for application notes and protocols. This template can be adapted once the specific nature of this compound, including its molecular target and mechanism of action, is known.
Placeholder: Quantitative Data Summary
Once quantitative data for this compound is available, it would be presented in a structured table for easy comparison.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | e.g., X nM | e.g., HEK293 | [Citation] |
| EC₅₀ | e.g., Y nM | e.g., HeLa | [Citation] |
| Binding Affinity (Kd) | e.g., Z nM | e.g., Purified Protein | [Citation] |
| Target Inhibition (%) | e.g., 95% at 1 µM | e.g., In vitro kinase assay | [Citation] |
Placeholder: Experimental Protocols
Detailed methodologies for key experiments would be provided here. Below are example templates for common molecular biology assays.
Protocol 1: In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against its target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Substrate peptide
-
ATP (radiolabeled or for use with ADP-Glo™)
-
This compound (dissolved in DMSO)
-
96-well assay plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and this compound (or DMSO for control) to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 30°C).
-
Stop the reaction.
-
Quantify kinase activity using either the ADP-Glo™ system according to the manufacturer's protocol or by spotting the reaction mixture onto P81 paper and measuring incorporated radioactivity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of Target Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of its downstream target in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total target protein as a loading control.
Placeholder: Signaling Pathway and Workflow Diagrams
The following diagrams are generalized representations. Once the specific pathways and workflows involving this compound are identified, these diagrams will be updated accordingly.
Caption: A generic signaling pathway illustrating the potential mechanism of action for this compound.
Caption: A generalized experimental workflow for studying the cellular effects of this compound.
Without specific information identifying this compound, this document serves as a template. Researchers and drug development professionals are encouraged to replace the placeholder information with specific data and protocols relevant to the actual compound. Accurate identification of the molecule is the critical first step in developing robust and reproducible applications in molecular biology.
Application Notes and Protocols: MRL-650 for Imaging Studies
A specific imaging agent designated "MRL-650" could not be definitively identified in a comprehensive review of scientific and commercial literature. The term "MRL" is associated with multiple other scientific and industrial concepts, and while various imaging probes utilize a "650" designation, this typically refers to the spectral properties of a fluorophore rather than a specific chemical entity.
Extensive searches for "this compound" in the context of a molecular imaging agent, radiotracer, or fluorescent probe did not yield information on a specific molecule with this name. The acronym "MRL" is most frequently used in scientific literature to refer to "Maximum Residue Limits" for substances like pesticides, as determined by regulatory bodies, or "Minimal Risk Levels" for toxic substances, as defined by the Agency for Toxic Substances and Disease Registry (ATSDR). In the field of medical imaging, "MRL" is also a common abbreviation for "Magnetic Resonance Lymphography," a specialized MRI technique.
It is possible that "this compound" represents an internal or proprietary compound code that is not yet widely disclosed in public-facing literature. Alternatively, the name may be a misnomer or a combination of an entity's name (MRL) and a characteristic, such as an emission wavelength.
Potential Interpretations of "650" in Imaging Probes
The number "650" in the context of imaging agents, particularly in fluorescence imaging, typically denotes the approximate maximum emission wavelength of a fluorophore in nanometers. This far-red region of the electromagnetic spectrum is often favored for in vivo imaging due to reduced autofluorescence from biological tissues and deeper photon penetration.
Several commercially available fluorescent dyes have emission maxima around 650 nm, including:
-
DyLight 650: A high-performance fluorescent dye used for labeling antibodies and other proteins.
-
TSA Vivid Fluorophore Kit 650: Used for tyramide signal amplification in immunohistochemistry and in situ hybridization.
-
BDP 630/650: A borondipyrromethene-based fluorophore.
-
SaraFluor™ 650B: A fluorophore for super-resolution microscopy.
Without further clarification on the chemical nature and biological target of "this compound," it is not possible to provide the detailed application notes, experimental protocols, and signaling pathway diagrams as requested.
To proceed with generating the requested content, additional information is required to identify the specific molecule referred to as "this compound." Key identifying information would include:
-
Chemical Structure or Class: (e.g., small molecule, antibody, nanoparticle)
-
Biological Target: (e.g., a specific receptor, enzyme, or cellular process)
-
Imaging Modality: (e.g., Fluorescence Microscopy, PET, SPECT, MRI)
-
Any associated publications or manufacturer details.
Upon receiving more specific information, a comprehensive and accurate set of application notes and protocols can be developed to meet the needs of researchers, scientists, and drug development professionals.
Troubleshooting & Optimization
MRL-650 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MRL-650, a novel, selective inhibitor of the Kinase-X (KX) protein. Our aim is to help you navigate common experimental challenges and achieve reliable, reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Target Phosphorylation (p-SY)
You are performing a Western blot to detect the phosphorylation of Substrate-Y (SY), the downstream target of KX, but you observe inconsistent or no decrease in p-SY levels after this compound treatment.
| Potential Cause | Recommended Solution |
| This compound Degradation | This compound is light-sensitive. Prepare fresh stock solutions for each experiment and store them protected from light at -20°C. Avoid repeated freeze-thaw cycles. |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your assay. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Suboptimal Treatment Time | The timing of this compound treatment is critical. We recommend a time-course experiment (e.g., 1, 3, 6, 12, and 24 hours) to identify the optimal treatment duration for observing a significant decrease in p-SY levels. |
| High Cell Confluency | High cell confluency can alter signaling pathways. Ensure you are using a consistent and appropriate cell density for all experiments. We recommend seeding cells to reach 70-80% confluency at the time of treatment. |
| Antibody Issues | The primary antibody for p-SY may not be specific or sensitive enough. Validate your antibody using appropriate positive and negative controls. |
Issue 2: High Variability in Cell Viability Assay Results
You are observing significant well-to-well or experiment-to-experiment variability in your cell viability assays (e.g., MTT, CellTiter-Glo) with this compound treatment.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variability. Ensure proper cell suspension mixing before and during seeding. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To minimize this, do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media. |
| Inconsistent Incubation Times | Ensure that the incubation time with the viability reagent is consistent for all plates and all experiments. |
| Interference of this compound with Assay Reagent | This compound may interfere with the chemistry of the viability assay. To test for this, run a control plate with this compound in cell-free media to see if it directly reacts with the assay reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO at concentrations up to 100 mM. For cell-based assays, we recommend preparing a 10 mM stock solution in DMSO and then diluting it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent and selective ATP-competitive inhibitor of Kinase-X (KX). By binding to the ATP-binding pocket of KX, it prevents the phosphorylation of its downstream substrate, SY. This inhibition of the KX-SY signaling axis leads to cell cycle arrest and apoptosis in cell lines with a constitutively active KX-SY pathway.
Q3: Can this compound be used for in vivo studies?
A3: Yes, this compound has shown good oral bioavailability and a favorable pharmacokinetic profile in preclinical animal models. For in vivo studies, we recommend a starting dose of 10 mg/kg, administered daily by oral gavage. However, the optimal dose and administration schedule may vary depending on the animal model and the specific experimental design.
Experimental Protocols
Western Blotting for p-SY Detection
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody for p-SY (1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Detect the signal using an ECL substrate and an appropriate imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total SY or a housekeeping protein like GAPDH.
Visualizations
Caption: this compound inhibits the KX-SY signaling pathway.
Technical Support Center: Improving MRL-650 Solubility in Aqueous Solutions
Disclaimer: Information regarding a specific compound designated "MRL-650" is not publicly available. The following technical support guide provides general strategies and protocols for improving the aqueous solubility of poorly soluble research compounds, using "this compound" as a representative example. Researchers should adapt these methods based on the specific physicochemical properties of their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: Before attempting to improve the solubility of this compound, it is crucial to determine its baseline solubility in aqueous solutions. A standard approach is to perform a shake-flask method in various aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to understand the pH-dependent solubility. The concentration of the dissolved compound can then be quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
Q2: What are the common reasons for the poor aqueous solubility of a research compound like this compound?
A2: Poor aqueous solubility of a compound is often attributed to its molecular properties. Key factors include high lipophilicity (hydrophobicity), a crystalline solid-state structure with high lattice energy, and the absence of ionizable functional groups. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water[1].
Q3: What are the main strategies to improve the solubility of a compound like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[1][2]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[1]
-
Chemical Modifications: These strategies involve changing the pH of the solution, using buffers, creating salt forms of the compound, or utilizing complexation agents like cyclodextrins.[1]
-
Use of Excipients: Employing co-solvents, surfactants, and other solubilizing agents can also significantly improve solubility.
Troubleshooting Guide
Problem: this compound precipitates out of solution upon standing.
-
Question: My this compound solution, prepared in a co-solvent system, appears clear initially but forms a precipitate after a short period. What could be the cause and how can I resolve this?
-
Answer: This issue, known as "drug precipitation," is common when using co-solvents. It often occurs because the initial high concentration of the organic co-solvent is diluted with an aqueous medium, causing the drug to fall out of solution.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: Gradually increase the proportion of the organic co-solvent in your final solution. Be mindful of the tolerance of your experimental system to the co-solvent.
-
Use a Stabilizer: Incorporate a surfactant or a polymeric stabilizer to prevent drug precipitation.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous phase to a level where the compound is more ionized can improve its stability in solution.
-
Alternative Solubilization Technique: Consider a different approach, such as preparing a solid dispersion or a cyclodextrin complex, which can provide a more stable solution.
-
-
Problem: The solubility of this compound does not improve significantly with pH adjustment.
-
Question: I have tried adjusting the pH of my aqueous buffer, but the solubility of this compound remains low. What does this indicate?
-
Answer: If pH modification does not significantly impact solubility, it is likely that this compound is a neutral compound, lacking ionizable functional groups. For such compounds, other solubilization strategies will be more effective.
-
Recommended Approaches for Neutral Compounds:
-
Data Presentation
Table 1: Comparison of this compound Solubility with Different Enhancement Techniques (Hypothetical Data)
| Solubilization Method | Solvent System/Carrier | This compound Concentration (µg/mL) | Fold Increase in Solubility |
| Control | Deionized Water | 0.5 | 1 |
| Co-solvency | 20% DMSO in PBS (pH 7.4) | 25 | 50 |
| pH Adjustment | 0.1 M Glycine Buffer (pH 10) | 5 | 10 |
| Surfactant | 1% Tween® 80 in Water | 50 | 100 |
| Solid Dispersion | 1:10 this compound:PVP K30 | 150 | 300 |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 400).
-
Working Solution Preparation:
-
To a known volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4), add small aliquots of the this compound stock solution while vortexing.
-
Continue adding the stock solution until the final desired concentration of this compound is reached. Ensure the final concentration of the organic co-solvent is compatible with your experimental system.
-
-
Observation: Visually inspect the solution for any signs of precipitation. For quantitative analysis, centrifuge the solution and measure the concentration of this compound in the supernatant using a validated analytical method.
Protocol 2: Preparation of a Solid Dispersion of this compound
-
Solvent Evaporation Method:
-
Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 8000) in a suitable organic solvent (e.g., methanol or acetone).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
-
Solubility Assessment:
-
Disperse the prepared solid dispersion powder in an aqueous buffer.
-
Shake the suspension at a constant temperature until equilibrium is reached.
-
Filter the sample and analyze the filtrate to determine the concentration of dissolved this compound.
-
Visualizations
Caption: Workflow for preparing and assessing this compound solubility.
Caption: Troubleshooting guide for this compound precipitation.
References
optimizing MRL-650 concentration for efficacy
Welcome to the technical support center for MRL-650. This resource is designed to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the (fictional) receptor tyrosine kinase, RTK-X. It functions as an ATP-competitive inhibitor, binding to the kinase domain of RTK-X and preventing its autophosphorylation. This action blocks the initiation of downstream signaling cascades, primarily the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and growth.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line, assay type, and experimental duration.[1][2] For initial experiments, we recommend performing a dose-response curve to determine the IC50 value for your specific cell line.[1] A good starting range for a dose-response experiment is typically between 0.1 µM and 50 µM.[1] For routine cell-based assays, using a concentration at or slightly above the IC50 is recommended to minimize potential off-target effects.[3]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C, protected from light. To prepare a stock solution, dissolve the powder in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to create single-use aliquots of the stock solution and store them at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. The final concentration of DMSO in the cell culture should be kept low (ideally ≤ 0.1%) to prevent solvent-induced toxicity.[1]
Q4: How can I confirm that this compound is inhibiting its target in my cells?
The most direct method to confirm on-target activity is to perform a Western blot analysis to measure the phosphorylation status of RTK-X and key downstream proteins in the PI3K/AKT/mTOR pathway, such as AKT (at Ser473 and Thr308) and S6 ribosomal protein.[1] A dose-dependent decrease in the phosphorylation of these proteins following this compound treatment would indicate successful target engagement.
Troubleshooting Guides
Problem 1: Low or No Observed Efficacy
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Concentration | The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment to determine the IC50 value. Start with a broad concentration range (e.g., 0.01 µM to 100 µM) to identify the effective concentration. |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles can lead to compound degradation. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Ensure stock solutions are stored correctly at -20°C or -80°C. |
| Cell Line Resistance | The cell line you are using may have intrinsic or acquired resistance to RTK-X inhibition. This could be due to mutations in RTK-X or the activation of alternative signaling pathways. Confirm the expression of RTK-X in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound. |
| Incorrect Assay Duration | The incubation time may not be sufficient for this compound to exert its effects. For proliferation assays, a longer incubation period (e.g., 48-72 hours) may be necessary.[4] For signaling studies (e.g., Western blot), shorter time points (e.g., 1-6 hours) may be more appropriate. |
Problem 2: High Variability Between Experiments or Replicates
| Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent Cell Seeding | Variations in the initial number of cells seeded per well can significantly alter the effective concentration of the inhibitor per cell, leading to inconsistent results.[4] Ensure you have a single-cell suspension before plating and use calibrated pipettes for accurate cell seeding. |
| Cell Passage Number | Using cells with a high or inconsistent passage number can lead to genetic drift and altered cellular responses.[4] It is recommended to use cells within a defined, low passage number range for all experiments. |
| "Edge Effect" in Multi-well Plates | Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[4] To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Inaccurate pipetting can lead to high variability between technical replicates.[4] Ensure your pipettes are properly calibrated and use consistent pipetting techniques. |
Problem 3: Excessive Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps & Solutions |
| Concentration Too High | The concentration of this compound may be too high for your cell line, leading to off-target effects or general toxicity.[3] Lower the concentration to a range closer to the IC50 value determined for your specific cells. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells.[1] Ensure the final DMSO concentration in your culture medium does not exceed 0.1%. Prepare a vehicle control with the same DMSO concentration as your highest this compound dose to assess solvent effects. |
| High Cell Line Sensitivity | Some cell lines may be particularly sensitive to the inhibition of the RTK-X pathway.[1] Consider reducing the treatment duration or using a lower concentration of this compound. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines after a 72-hour incubation period, as determined by a cell viability assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.99 ± 0.03[5] |
| MDA-MB-231 | Breast Cancer | 10.10 ± 0.4[5] |
| A549 | Lung Carcinoma | 3.8 ± 0.1[6] |
| DU-145 | Prostate Cancer | 75.07 ± 5.48[7] |
| HeLa | Cervical Cancer | 53.74 ± 2.95[7] |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Recommended Concentration Range | Purpose |
| Western Blotting | 0.1x - 10x IC50 | To confirm target inhibition and effects on downstream signaling. |
| Cell Viability/Proliferation | 0.01x - 100x IC50 | To determine the dose-response curve and calculate the IC50 value. |
| Apoptosis Assays | 1x - 5x IC50 | To assess the induction of programmed cell death. |
| Migration/Invasion Assays | 0.5x - 2x IC50 | To evaluate the effect on cell motility and invasion. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
This protocol outlines the steps to determine the cytotoxic effect of this compound on a specific cell line and to calculate the IC50 value.[2]
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A common approach is to perform 1:3 or 1:10 dilutions to cover a wide concentration range (e.g., 0.01 µM to 100 µM).[1][4]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).[4]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100% viability.
-
Plot the normalized viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of RTK-X Pathway Inhibition
This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation of RTK-X and downstream targets.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RTK-X, anti-RTK-X, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a predetermined time (e.g., 1, 6, or 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[2]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[2]
-
Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-RTK-X) overnight at 4°C, according to the manufacturer's recommended dilution.[2]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein like β-actin or re-probe for the total, non-phosphorylated form of the protein of interest.
-
Visualizations
Caption: this compound inhibits the RTK-X signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
MRL-650 off-target effects and how to mitigate them
Disclaimer: Information regarding a specific molecule designated "MRL-650" is not publicly available. The following technical support guide has been generated for a hypothetical kinase inhibitor, herein referred to as this compound, based on established principles and common challenges associated with small molecule inhibitors in cancer research. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Q2: How can I determine if this compound is causing off-target effects in my experiments?
A2: Several experimental approaches can be used to identify potential off-target effects of this compound:
-
Kinome Profiling: This technique screens the inhibitor against a large panel of kinases to determine its selectivity profile.[3][4] A highly selective inhibitor will primarily bind to its intended target, while a non-selective one will interact with multiple other kinases.[3]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the intended target kinase.[3][5] Discrepancies may suggest that off-target effects are at play.[3]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects. If the observed phenotype persists, it is likely due to off-target interactions.[3]
-
Use of Structurally Distinct Inhibitors: Employing multiple inhibitors with different chemical scaffolds that target the same protein can help confirm that the observed phenotype is not due to a shared off-target effect.[1]
Q3: What are some general strategies to mitigate the off-target effects of this compound?
A3: Several strategies can be employed during experimental design to minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect.[1]
-
Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target can help confirm that the observed phenotype is a direct result of modulating the target of interest.[1][6]
-
Computational Prediction: In silico methods can predict potential off-target interactions by screening the compound against large databases of protein structures.[1][7]
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect.[5] | A much higher concentration required for the phenotype compared to target inhibition suggests an off-target mechanism. |
| Use a structurally unrelated inhibitor of the same target.[5] | If the phenotype is not replicated, it is likely an off-target effect of this compound.[5] | |
| Perform a rescue experiment by overexpressing the intended target.[5] | If the phenotype is not rescued, it suggests the involvement of other targets.[5] | |
| Experimental artifact | Review and optimize your experimental protocol, including controls. | Consistent results with appropriate controls will validate the observed phenotype.[5] |
Issue 2: My compound, this compound, shows toxicity in cell lines at concentrations required for target inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity | Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). | Identification of interactions with toxicity-related proteins.[5] |
| Perform a counter-screen with a cell line that does not express the intended target. | If toxicity persists, it is likely due to off-target effects.[5] | |
| On-target toxicity | Modulate the expression of the intended target (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. | Replication of toxicity upon target knockdown suggests on-target toxicity.[5] |
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| On-Target Kinase X | 15 |
| Off-Target Kinase A | 650 |
| Off-Target Kinase B | >10,000 |
| Off-Target Kinase C | 950 |
Table 2: Off-Target Binding Profile of this compound (Hypothetical Data)
| Off-Target Protein | Binding Affinity (Kd, nM) |
| Protein Y | 2,500 |
| Protein Z | 15,000 |
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity using Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[3]
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[3]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[3]
-
Data Analysis: The results are usually expressed as a percentage of inhibition for each kinase at the tested concentration. Potent off-target interactions can be further characterized by determining the IC50 or Kd values.
Protocol 2: Western Blotting to Validate Off-Target Pathway Activation
Objective: To determine if this compound affects the phosphorylation status of key proteins in a suspected off-target pathway (e.g., JNK or ERK).
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest (e.g., p-JNK, JNK, p-ERK, ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[3] Compare the treated samples to the vehicle control. A significant change in the phosphorylation of the suspected off-target protein would suggest an off-target effect.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: MRL-650 Synthesis
Welcome to the technical support center for the synthesis of MRL-series compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of complex organic molecules. While specific details for "MRL-650" are not publicly available, this guide addresses general challenges in multi-step organic synthesis applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the first steps I should take to troubleshoot this?
A: Low yield is a common issue in multi-step synthesis. Begin by verifying the purity of your starting materials and reagents. Even small impurities can significantly impact reaction efficiency. Next, re-evaluate your reaction conditions, including temperature, pressure, and reaction time. It's also crucial to ensure all glassware is scrupulously clean and dry, as residual contaminants or water can interfere with many organic reactions.
Q2: I've obtained a product, but it's not the one I expected. How can I identify the unexpected product and diagnose the issue?
A: When faced with an unexpected product, the first step is to thoroughly characterize it using analytical techniques such as NMR, mass spectrometry, and IR spectroscopy. Once the structure is determined, you can often deduce the side reaction that occurred. Common causes for unexpected products include incorrect reagents, unforeseen reactivity of functional groups, or reaction conditions that favor an alternative pathway.[1]
Q3: How can I improve the purification of my final compound?
A: Purification challenges often arise from the presence of closely related impurities or byproducts. Consider optimizing your chromatography conditions (e.g., solvent system, stationary phase) for better separation. Techniques like recrystallization or distillation can also be effective. In some cases, converting the product to a crystalline salt can facilitate purification.
Q4: What is the best way to monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of many organic reactions. By comparing the TLC profile of your reaction mixture over time to your starting material and a pure sample of the product (if available), you can determine when the reaction is complete. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your synthesis.
| Problem | Potential Causes | Recommended Solutions |
| No Reaction Occurred | Inactive catalyst or reagent, Incorrect reaction temperature, Poor quality starting materials. | Verify the activity of your catalyst/reagent. Optimize the reaction temperature. Use freshly purified starting materials. |
| Formation of Multiple Products | Reaction conditions are too harsh, Presence of multiple reactive sites, Impure starting materials. | Use milder reaction conditions (lower temperature, shorter reaction time). Employ protecting groups to block alternative reactive sites. Ensure the purity of all reactants. |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent, Formation of an emulsion during extraction, Product is unstable to workup conditions. | Use a different solvent for extraction. Break emulsions by adding brine or filtering through celite. Perform a stability test on a small sample of the reaction mixture before full workup.[1] |
| Inconsistent Results | Variability in reagent quality, Fluctuations in reaction conditions, Atmospheric moisture or oxygen contamination. | Use reagents from a consistent, reliable source. Precisely control reaction parameters. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air or moisture. |
Visualizing the Workflow and Troubleshooting Process
To aid in your experimental design and troubleshooting, the following diagrams illustrate a general workflow for multi-step synthesis and a decision tree for diagnosing reaction failures.
References
MRL-650 stability issues in long-term storage
This technical support center provides guidance on the common stability issues encountered with MRL-650 during long-term storage. Please review the following frequently asked questions and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C in a light-protected container. The compound is supplied as a lyophilized powder, and it is recommended to keep it in this state until it is ready for use. Once reconstituted, aliquot the solution and store at -80°C to minimize freeze-thaw cycles.
Q2: I've observed a decrease in the potency of my this compound sample over time. What could be the cause?
A decrease in potency is a common indicator of compound degradation. This can be caused by several factors including:
-
Improper Storage Temperature: Exposure to temperatures above the recommended -20°C for the lyophilized powder or -80°C for solutions can accelerate degradation.
-
Exposure to Light: this compound is photosensitive, and prolonged exposure to light can lead to photodegradation.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the compound. Ensure containers are sealed tightly.
-
Repeated Freeze-Thaw Cycles: For reconstituted solutions, multiple freeze-thaw cycles can lead to a loss of compound integrity.
Q3: My this compound solution has changed color. Is it still usable?
A change in the color of your this compound solution is a visual indicator of potential degradation. It is strongly recommended to discard the solution and prepare a fresh one from a new stock of lyophilized powder. The color change is often associated with the formation of degradation products, which can interfere with your experiments.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptoms: High variability between replicate experiments or a gradual shift in dose-response curves over time.
Possible Causes & Solutions:
-
Degradation of this compound Stock Solution:
-
Troubleshooting Step: Assess the purity of your current this compound stock solution using High-Performance Liquid Chromatography (HPLC).
-
Solution: If degradation is confirmed (purity <95%), discard the stock and prepare a fresh solution from lyophilized powder. Implement a policy of preparing fresh stock solutions bi-weekly.
-
-
Improper Handling of Working Solutions:
-
Troubleshooting Step: Review your lab's standard operating procedures for the preparation of working solutions. Ensure they are protected from light and used within 24 hours of preparation.
-
Solution: Prepare working solutions immediately before each experiment. Store them on ice and in amber-colored tubes during the experiment.
-
Issue 2: Appearance of Unexpected Peaks in Analytical Assays
Symptoms: When analyzing your experimental samples (e.g., via HPLC or Mass Spectrometry), you observe new peaks that are not present in your control samples.
Possible Causes & Solutions:
-
Formation of this compound Degradants:
-
Troubleshooting Step: Compare the chromatograms of your aged this compound stock with a freshly prepared standard. The new peaks likely correspond to degradation products.
-
Solution: Refer to the stability data tables below to understand the expected degradation profile under various conditions. If possible, acquire analytical standards for the primary degradants to confirm their identity.
-
Stability Data
The following tables summarize the stability of this compound under different storage conditions.
Table 1: Stability of Lyophilized this compound Powder
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| -20°C, Dark | 0 | 99.8 | White Powder |
| 6 | 99.5 | White Powder | |
| 12 | 99.1 | White Powder | |
| 4°C, Dark | 0 | 99.8 | White Powder |
| 6 | 97.2 | Off-white Powder | |
| 12 | 94.5 | Yellowish Powder | |
| Room Temp, Light | 0 | 99.8 | White Powder |
| 6 | 85.1 | Yellow-Brown Solid | |
| 12 | 70.3 | Brown Solid |
Table 2: Stability of this compound in Solution (10 mM in DMSO)
| Storage Condition | Time (Weeks) | Purity (%) |
| -80°C | 0 | 99.7 |
| 4 | 99.6 | |
| 12 | 99.2 | |
| -20°C | 0 | 99.7 |
| 4 | 98.1 | |
| 12 | 96.5 | |
| 4°C | 0 | 99.7 |
| 4 | 91.3 | |
| 12 | 82.4 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines the methodology for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute this compound samples to 1 mg/mL in the mobile phase.
Visualizations
Technical Support Center: Overcoming MRL-650 Resistance in Cell Lines
Welcome to the technical support center for MRL-650. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to this compound, a Cannabinoid Receptor 1 (CB1) inverse agonist, in their cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and overcome this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a research chemical identified as a CB1 inverse agonist. The CB1 receptor, a G-protein coupled receptor (GPCR), is part of the endocannabinoid system. While agonists activate the receptor, and neutral antagonists block agonist activity, an inverse agonist like this compound binds to the CB1 receptor and reduces its basal or constitutive activity. This leads to effects opposite to those of CB1 agonists. In many cell types, the CB1 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. As an inverse agonist, this compound is expected to increase cAMP production by reducing the receptor's constitutive inhibitory effect on adenylyl cyclase. CB1 receptor signaling can also influence other pathways, including MAPK and PI3K/Akt, which are crucial in cell proliferation, survival, and migration.
Q2: My cells have developed resistance to this compound. What are the potential mechanisms?
Resistance to a GPCR-targeting compound like this compound can arise through several mechanisms, broadly categorized as:
-
Target-based resistance:
-
Receptor downregulation: Prolonged exposure to an inverse agonist may lead to a decrease in the total number of CB1 receptors on the cell surface, reducing the drug's effectiveness.
-
Receptor desensitization/internalization: The cell may uncouple the receptor from its signaling cascade or internalize it from the cell surface, making it unavailable for drug binding.
-
Mutations in the CB1 receptor: Genetic mutations in the CNR1 gene could alter the drug's binding affinity or prevent the conformational change required for its inverse agonist activity.
-
-
Non-target-based resistance:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in downstream signaling pathways: Cells may develop compensatory changes in signaling pathways downstream of the CB1 receptor. For example, they might upregulate pro-survival pathways like PI3K/Akt or MAPK to counteract the effects of this compound.
-
Activation of bypass pathways: Cells could activate alternative signaling pathways that promote proliferation and survival, rendering the inhibition of the CB1 pathway ineffective.
-
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or CCK-8) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. The degree of resistance is often expressed as the Resistance Index (RI), calculated as follows:
RI = IC50 (resistant line) / IC50 (parental line)
An RI greater than 1 confirms resistance. It is recommended to maintain frozen stocks of both the parental and resistant cell lines at various passages to ensure reproducibility.
Troubleshooting Guide
This guide provides a step-by-step approach to investigating and potentially overcoming this compound resistance in your cell lines.
Step 1: Characterize the Resistance
The first step is to quantify the level of resistance and investigate its stability.
Experiment: Determination of IC50 and Resistance Index (RI)
-
Objective: To quantify the degree of resistance to this compound.
-
Methodology:
-
Seed both the parental and suspected resistant cells in 96-well plates at an optimal density.
-
After allowing the cells to adhere overnight, treat them with a serial dilution of this compound for a predetermined duration (e.g., 48 or 72 hours).
-
Assess cell viability using an appropriate assay (e.g., MTT, CCK-8).
-
Plot the dose-response curves and calculate the IC50 values for both cell lines.
-
Calculate the Resistance Index (RI).
-
Data Presentation:
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| Example Cell Line | 10 | 150 | 15 |
Troubleshooting:
-
High variability in results: Ensure consistent cell seeding density and drug preparation.
-
No significant difference in IC50: Your cells may not have developed stable resistance. Continue the resistance induction protocol for more passages.
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to explore the underlying mechanisms.
Experimental Workflow for Investigating Resistance Mechanisms:
Caption: Workflow for investigating and overcoming this compound resistance.
Experiment: Analysis of CB1 Receptor Expression
-
Objective: To determine if resistance is associated with changes in CB1 receptor expression.
-
Methodologies:
-
Quantitative PCR (qPCR): Measure the mRNA levels of the CNR1 gene in parental and resistant cells.
-
Western Blot: Quantify the total protein levels of the CB1 receptor.
-
Flow Cytometry: Assess the cell surface expression of the CB1 receptor.
-
Experiment: Analysis of Downstream Signaling Pathways
-
Objective: To identify alterations in signaling pathways downstream of the CB1 receptor.
-
Methodology:
-
Western Blot: Compare the phosphorylation status of key signaling proteins in the MAPK (e.g., p-ERK) and PI3K/Akt (e.g., p-Akt) pathways in parental and resistant cells, both at baseline and after treatment with this compound.
-
Signaling Pathway Diagram: this compound Action and Potential Resistance Mechanisms
Caption: this compound signaling and potential resistance pathways.
Step 3: Strategies to Overcome Resistance
Based on the identified resistance mechanisms, you can devise strategies to re-sensitize your cells to this compound.
Strategy 1: Combination Therapy
-
Rationale: If resistance is due to the activation of bypass or downstream signaling pathways, or due to increased drug efflux, combining this compound with an inhibitor of the resistance mechanism can restore sensitivity.
-
Examples:
-
ABC Transporter Inhibitors: If you observe upregulation of ABC transporters, consider co-treatment with known inhibitors like Verapamil or third-generation inhibitors.
-
PI3K/Akt or MEK/ERK Inhibitors: If you detect hyperactivation of these pathways in resistant cells, combination with specific inhibitors (e.g., LY294002 for PI3K, U0126 for MEK) may be effective.
-
Experimental Protocol: Synergy Analysis of Combination Therapy
-
Objective: To determine if a combination of this compound and a second agent acts synergistically to inhibit the growth of resistant cells.
-
Methodology:
-
Treat resistant cells with a matrix of concentrations of this compound and the second agent.
-
Assess cell viability after a defined period.
-
Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Strategy 2: Alternative Therapeutic Approaches
-
Rationale: If resistance is due to a specific mutation in the CB1 receptor, other CB1 inverse agonists with different binding modes might still be effective.
-
Approach: Test other commercially available CB1 inverse agonists (e.g., Rimonabant, AM251) on your this compound resistant cell line to check for cross-resistance.
Detailed Experimental Protocols
Protocol 1: Establishment of an this compound Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.
-
Initial drug exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.
-
Stepwise concentration increase: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat: Continue this stepwise increase in drug concentration until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).
-
Characterize the resistant line: Periodically determine the IC50 of the resistant population and calculate the RI.
-
Clonal selection (optional): Perform single-cell cloning to isolate a homogeneously resistant population.
-
Cryopreservation: Freeze down vials of the resistant cells at different passages.
Protocol 2: ABC Transporter Efflux Assay (Rhodamine 123 Assay)
-
Cell preparation: Harvest parental and resistant cells and resuspend them in a suitable buffer.
-
Dye loading: Incubate the cells with a fluorescent substrate of ABC transporters, such as Rhodamine 123.
-
Efflux measurement: Measure the intracellular fluorescence over time using a flow cytometer or a fluorescence plate reader. A lower fluorescence intensity in the resistant cells compared to the parental cells indicates increased efflux activity.
-
Inhibitor control: As a control, perform the assay in the presence of an ABC transporter inhibitor. Inhibition of efflux should result in increased intracellular fluorescence in the resistant cells.
This technical support center provides a framework for understanding and addressing this compound resistance. Successful troubleshooting will depend on a systematic and evidence-based approach to characterizing the resistance in your specific cell line model.
Technical Support Center: Refining MRL-650 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the in vivo delivery of MRL-650.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mouse models?
A1: For initial in vivo efficacy studies in mouse models, a starting dose of 10 mg/kg is recommended, administered via intraperitoneal (IP) injection. This recommendation is based on preliminary tolerability studies. Dose-response studies are advised to determine the optimal dose for your specific model and endpoint.
Q2: What is the recommended vehicle for solubilizing this compound for in vivo use?
A2: this compound is sparingly soluble in aqueous solutions. A recommended vehicle for initial studies is a formulation of 5% DMSO, 40% PEG300, and 55% saline. For alternative formulations, please refer to the Troubleshooting Guide for solubility issues.
Q3: What is the known pharmacokinetic profile of this compound?
A3: The pharmacokinetic profile of this compound is characterized by rapid clearance. Key pharmacokinetic parameters from a pilot study in mice are summarized in the table below.
Q4: Are there any known off-target effects of this compound?
A4: Preliminary toxicology screens have not identified significant off-target effects at therapeutic doses. However, at higher concentrations, some non-specific binding to plasma proteins has been observed, which may affect biodistribution.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Instability
Symptoms:
-
Precipitation of this compound in the formulation upon standing.
-
Difficulty in achieving the desired concentration.
-
Inconsistent results between experiments.
Potential Causes:
-
Inappropriate solvent or vehicle.
-
pH of the formulation is not optimal.
-
Low temperature affecting solubility.
Solutions:
-
Optimize the Vehicle: If the standard vehicle is not effective, consider alternative formulations. A decision tree for selecting an appropriate formulation is provided below.
-
Adjust pH: this compound solubility is pH-dependent. Titrate the pH of your formulation buffer to determine the optimal pH for solubility and stability.
-
Increase Temperature: Gently warming the formulation to 37°C during preparation may improve solubility. Ensure the compound is stable at this temperature.
DOT Script for Formulation Selection Workflow:
Caption: Workflow for selecting a suitable formulation for this compound.
Issue 2: Rapid Clearance and Low Bioavailability
Symptoms:
-
Sub-therapeutic plasma concentrations of this compound.
-
Lack of efficacy in in vivo models.
-
High variability in plasma concentration between animals.
Potential Causes:
-
Rapid metabolism by the liver (first-pass effect).
-
Rapid renal clearance.
-
Poor absorption from the site of administration.
Solutions:
-
Change Route of Administration: If using oral gavage, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.
-
Use a Carrier System: Encapsulating this compound in liposomes or nanoparticles can protect it from rapid clearance and improve its pharmacokinetic profile.
-
Co-administer with an Inhibitor of Metabolism: If the metabolic pathway is known, co-administration with a specific inhibitor can increase exposure. This should be done with caution and appropriate controls.
DOT Script for Troubleshooting Rapid Clearance:
Caption: Decision tree for addressing low bioavailability of this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units |
| Route of Administration | Intravenous (IV) | - |
| Dose | 5 mg/kg | mg/kg |
| Half-life (t½) | 1.2 ± 0.3 | hours |
| Cmax | 2.5 ± 0.5 | µg/mL |
| AUC (0-inf) | 4.8 ± 0.9 | µg*h/mL |
| Clearance | 1.1 ± 0.2 | L/h/kg |
| Volume of Distribution | 1.5 ± 0.4 | L/kg |
Data are presented as mean ± standard deviation.
Table 2: Biodistribution of this compound in Mice at 1 Hour Post-IV Injection
| Organ | % Injected Dose / gram tissue |
| Liver | 25.3 ± 4.1 |
| Kidney | 15.8 ± 3.5 |
| Spleen | 8.2 ± 2.1 |
| Lung | 5.5 ± 1.8 |
| Heart | 2.1 ± 0.7 |
| Brain | 0.5 ± 0.2 |
| Blood | 3.7 ± 1.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Saline (0.9% NaCl), sterile
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 5% of the total volume and vortex until the compound is fully dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume and vortex to mix.
-
Add saline to bring the formulation to the final volume and vortex thoroughly.
-
Visually inspect for any precipitation. If the solution is not clear, refer to the troubleshooting guide.
-
The formulation should be prepared fresh before each experiment and kept at room temperature.
-
Protocol 2: In Vivo Administration of this compound
-
Animals:
-
Use appropriate mouse strain, age, and gender for your experimental model.
-
Acclimatize animals for at least one week before the experiment.
-
-
Procedure for Intraperitoneal (IP) Injection:
-
Gently restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 27-gauge needle at a 15-30 degree angle.
-
Aspirate to ensure no fluid is drawn back, then slowly inject the this compound formulation.
-
Monitor the animal for any adverse reactions post-injection.
-
Signaling Pathway
DOT Script for a Hypothetical this compound Signaling Pathway:
Caption: Proposed signaling cascade initiated by this compound binding.
Technical Support Center: MRL-650 Assays
Disclaimer: Publicly available information specifically identifying a compound designated "MRL-650" in the context of biomedical research is limited. Therefore, this technical support center provides a comprehensive troubleshooting guide for assays involving potent small molecule inhibitors, a category to which a compound like this compound likely belongs. The following guidance is based on best practices for in vitro and cell-based assays with such compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in assays with small molecule inhibitors like this compound?
High variability in assays involving potent small molecule inhibitors can originate from several factors, broadly categorized as experimental technique, reagent quality, and the inherent biological complexity of the system under study. Inconsistent plate reader performance can also introduce variability.[1] Key sources include:
-
Compound Handling: Inaccurate serial dilutions, improper storage leading to degradation, or precipitation of the compound in assay media.
-
Cell Culture Conditions: Variations in cell passage number, density, and health can significantly impact assay outcomes.
-
Reagent Consistency: Batch-to-batch variation in sera, cytokines, or other critical reagents.
-
Assay Protocol Execution: Minor deviations in incubation times, temperatures, and washing steps.
-
Instrument Performance: Fluctuations in plate reader calibration and environmental controls.[1]
-
Edge Effects: Evaporation and temperature gradients across microplates can lead to systematic errors.
Q2: How can I be sure that the observed effect is due to the inhibition of the intended target of this compound?
Confirming on-target activity is crucial to avoid misinterpretation of results due to off-target effects. A multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor for the same target with a different chemical scaffold produces a similar phenotype, it strengthens the evidence for on-target activity.
-
Perform a Dose-Response Curve: A clear and sigmoidal dose-response relationship that aligns with the inhibitor's known potency (e.g., IC50 or Ki) is indicative of on-target engagement.
-
Conduct a Rescue Experiment: If possible, transfecting cells with a mutated, inhibitor-resistant form of the target protein should reverse the phenotypic effects of this compound.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can directly measure the binding of the inhibitor to its target inside the cell.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in Cell-Based Assays
High variability across replicate wells can obscure real biological effects. The table below outlines potential causes and solutions.
| Potential Cause | Troubleshooting Solution | Experimental Protocol |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating every few rows. | 1. After trypsinization, gently pipette the cell suspension up and down to break up clumps. 2. Count cells using a hemocytometer or automated cell counter. 3. Dilute the cell suspension to the desired final concentration. 4. Gently swirl the cell suspension before aspirating for each row of the plate. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or buffer to create a humidity barrier. | 1. Design the plate layout to exclude the outermost 36 wells (for a 96-well plate). 2. Pipette 100-200 µL of sterile PBS or culture medium into the perimeter wells. 3. Proceed with seeding cells and adding compounds to the inner 60 wells. |
| Inconsistent Compound Addition | Use a calibrated multi-channel pipette for compound addition. Ensure the pipette tips are fully submerged in the media without touching the cell layer. | 1. Perform a pre-wetting step by aspirating and dispensing the compound solution back into the reservoir once. 2. Slowly and consistently press and release the plunger to ensure accurate volume dispensing. 3. Visually inspect the wells after addition to ensure equal volumes. |
| Cell Clumping | Use a cell-detaching agent that is gentle on the cells. After detachment, pass the cell suspension through a cell strainer (e.g., 40 µm) to remove clumps. | 1. Wash cells with PBS (Ca2+/Mg2+ free). 2. Add a minimal volume of a gentle cell detachment solution (e.g., Accutase). 3. Incubate for the recommended time and confirm detachment under a microscope. 4. Neutralize and gently pipette to create a single-cell suspension. 5. Pass the suspension through a sterile cell strainer into a new conical tube. |
Issue 2: Inconsistent IC50 Values Between Experiments
Fluctuations in the half-maximal inhibitory concentration (IC50) are a common challenge. The following workflow can help diagnose and resolve this issue.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow to diagnose sources of IC50 variability.
Issue 3: Observed Cellular Effect Does Not Correlate with Target Inhibition
This issue points towards potential off-target effects of the small molecule inhibitor.
Signaling Pathway Analysis: On-Target vs. Off-Target Effects
References
dealing with MRL-650 batch-to-batch inconsistency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch inconsistency of the novel kinase inhibitor, MRL-650.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the efficacy of this compound between different batches. What are the potential causes?
Batch-to-batch variability in the synthesis of small molecules like this compound can stem from several factors throughout the manufacturing process.[1][2][3] Key contributors include:
-
Purity of Starting Materials and Reagents: Impurities in the initial chemical building blocks can lead to the formation of unintended byproducts.[1][4]
-
Reaction Conditions: Minor deviations in temperature, pressure, or reaction time can alter the course of the chemical synthesis.[1][2]
-
Solvent Quality: The grade and purity of solvents used can significantly influence reaction outcomes.[1][4]
-
Purification Procedures: Inconsistencies in methods like chromatography or crystallization can affect the final purity of this compound.[1][4]
Q2: How can we confirm the identity and purity of a new batch of this compound?
A combination of analytical techniques is crucial for the comprehensive characterization of each new batch.[1] We recommend the following methods for quality control:
| Analytical Technique | Purpose | Typical Acceptance Criteria |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure of this compound. | Spectrum consistent with the reference structure. |
| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the compound by separating it from any impurities. | >98% for in vivo studies, >95% for in vitro assays.[1] |
| Mass Spectrometry (MS) | Confirms the molecular weight of this compound. | Observed molecular weight matches the theoretical value. |
| Elemental Analysis | Determines the elemental composition of the compound. | Elemental composition is within ±0.4% of the theoretical values.[1] |
Q3: What is the acceptable level of purity for this compound in our experiments?
The required purity level is dictated by the intended application. For early-stage in-vitro experiments, a purity of >95% is often sufficient. However, for more sensitive cellular assays and particularly for in-vivo animal studies, a much higher purity of >98% or even >99% is strongly recommended to ensure that the observed effects are due to this compound and not impurities.[1][5]
Q4: Could impurities in a batch of this compound affect our experimental results?
Yes, impurities can have a significant impact on experimental outcomes.[5] An impurity that is also a kinase inhibitor could make a batch of this compound appear more potent than it actually is.[5] Conversely, an impurity that interferes with the assay could lead to an underestimation of this compound's efficacy. Therefore, understanding the impurity profile of each batch is critical for interpreting your results accurately.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in our kinase inhibition assay.
If you are observing variability in the half-maximal inhibitory concentration (IC50) of this compound across different batches, follow these troubleshooting steps:
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting inconsistent this compound IC50 values.
-
Prepare Reagents:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 100 µM ATP.
-
This compound: Prepare a 10 mM stock solution in 100% DMSO. Create a dilution series in the kinase buffer.
-
Kinase and Substrate: Dilute the target kinase and its corresponding peptide substrate in the kinase buffer to the desired concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilution to a well of a 384-well plate.
-
Add 10 µL of the kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., luminescence-based ATP detection).
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Issue 2: Unexpected cellular phenotype or toxicity observed with a new batch of this compound.
If a new batch of this compound produces a different cellular phenotype or toxicity compared to previous batches, it is essential to determine if this is due to an off-target effect of an impurity.
Signaling Pathway: Investigating On-Target vs. Off-Target Effects
Caption: On-target vs. off-target effects of this compound.
-
Dose-Response Curve:
-
Methodology: Test a wide range of concentrations for the new batch of this compound in your cellular assay.[6]
-
Expected Outcome: An on-target effect should exhibit a clear dose-dependent relationship that correlates with the IC50 of the intended kinase target. Off-target effects may only appear at higher concentrations.[6]
-
-
Validation with a Structurally Different Inhibitor:
-
Methodology: Treat your cells with an alternative inhibitor that targets the same kinase but has a different chemical structure.[6]
-
Expected Outcome: If the same cellular phenotype is observed with the second inhibitor, it provides strong evidence that the effect is on-target.
-
-
Rescue Experiment:
-
Methodology: Transfect cells with a mutant version of the target kinase that is resistant to this compound. Then, treat these cells with the new batch of the inhibitor.[6]
-
Expected Outcome: If the observed phenotype is reversed in the cells expressing the resistant mutant, this confirms an on-target mechanism.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
MRL-650: Efficacy and Comparative Analysis in Scientific Research
Initial investigations into "MRL-650" within scientific and pharmaceutical databases have revealed no evidence of a compound or drug with this designation. The identifier "this compound" predominantly corresponds to a specific model of agricultural tire manufactured by MRL Tyres.
Therefore, a comparative guide on the efficacy of this compound as a therapeutic agent, including its signaling pathways, experimental protocols, and performance against alternatives, cannot be provided. The foundational premise of the topic appears to be based on a misunderstanding of the product associated with the "this compound" name.
For researchers, scientists, and drug development professionals, it is crucial to ensure the accurate identification of compounds to facilitate meaningful scientific inquiry. Should "this compound" be a misnomer for a different therapeutic agent, providing the correct chemical name, internal designation, or relevant publication details will be necessary to proceed with a comprehensive analysis.
Without a valid scientific subject, the creation of data tables, experimental methodologies, and signaling pathway diagrams as requested is not feasible. We encourage the user to verify the name and context of the compound of interest to enable a relevant and accurate scientific comparison.
MRL-650: A Research Probe for the Cannabinoid System Compared to the Archetypal Inverse Agonist, Rimonabant
For researchers, scientists, and drug development professionals, understanding the pharmacological tools available to probe the endocannabinoid system is critical. This guide provides a comparative overview of MRL-650, a selective CB1 inverse agonist research probe, and Rimonabant, the most extensively studied compound in this class, which serves as a benchmark for preclinical and clinical research.
This compound is a potent and selective cannabinoid 1 (CB1) receptor inverse agonist, identified primarily as a chemical probe for research purposes.[1][2][3] In contrast, Rimonabant was a clinically investigated drug intended for the treatment of obesity and related metabolic disorders.[4][5][6] While both compounds target the CB1 receptor, their available data and history of use differ significantly, impacting their application in research and development.
Quantitative Data Summary
Due to the limited publicly available experimental data for this compound, a direct quantitative comparison with Rimonabant across a range of preclinical and clinical parameters is not possible. This compound is primarily characterized by its in vitro potency and selectivity. Rimonabant, on the other hand, has a wealth of published data from extensive preclinical and clinical trials.
Table 1: In Vitro Pharmacological Profile
| Compound | Target | Action | IC50 / Ki | Selectivity |
| This compound | CB1 Receptor | Inverse Agonist | IC50: 7.5 nM[1][2][3] | ~547-fold selective for CB1 over CB2 (CB2 IC50: 4100 nM)[1][2][3] |
| Rimonabant | CB1 Receptor | Inverse Agonist/Antagonist | Ki: 1.8 nM | >1000-fold selective for CB1 over CB2 |
Table 2: Preclinical In Vivo Effects of Rimonabant
| Parameter | Species | Effect |
| Food Intake | Rat | Significant decrease in food consumption.[7][8] |
| Body Weight | Rat | Reduction in weight gain with chronic administration.[7] |
| Locomotor Activity | Rat | Decrease in locomotor activity at higher doses.[7] |
| Anxiety-like Behavior | Rat | Conflicting results, with some studies suggesting anxiogenic effects.[7] |
Signaling Pathways and Mechanism of Action
Both this compound and Rimonabant are inverse agonists of the CB1 receptor, a G-protein coupled receptor (GPCR). In its basal state, the CB1 receptor exhibits some level of constitutive activity. While an agonist would increase this activity, an inverse agonist like this compound or Rimonabant binds to the receptor and stabilizes it in an inactive conformation. This not only blocks the effects of endogenous cannabinoids like anandamide but also reduces the receptor's basal signaling activity. The primary signaling pathway modulated by the CB1 receptor involves the inhibition of adenylyl cyclase through the Gi/o protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 1. Simplified signaling pathway of the CB1 receptor. Endocannabinoids activate the receptor, leading to the inhibition of adenylyl cyclase. This compound and Rimonabant act as inverse agonists, binding to the receptor to prevent its activation and reduce its basal activity.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. The following are representative protocols for the preclinical evaluation of a CB1 inverse agonist, based on studies with Rimonabant.
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity of the compound for CB1 and CB2 receptors.
-
Methodology:
-
Prepare cell membrane homogenates from cells expressing human CB1 or CB2 receptors.
-
Incubate the membrane homogenates with a radiolabeled cannabinoid ligand (e.g., [3H]CP55940) and varying concentrations of the test compound (this compound or Rimonabant).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki values by nonlinear regression analysis of the competition binding curves.
-
In Vivo Assessment of Food Intake in Rodents
-
Objective: To evaluate the effect of the compound on appetite and food consumption.
-
Methodology:
-
Acclimate singly housed rats or mice to a standard laboratory diet and a regular light-dark cycle.
-
Fast the animals for a predetermined period (e.g., 18 hours) to ensure robust feeding behavior.
-
Administer the test compound (e.g., Rimonabant at 1, 3, or 10 mg/kg) or vehicle via oral gavage or intraperitoneal injection.
-
At a set time post-administration, provide a pre-weighed amount of food.
-
Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Analyze the data to determine the effect of the compound on cumulative food intake compared to the vehicle control group.[7][8]
-
Figure 2. A typical workflow for an in vivo experiment to assess the effect of a CB1 inverse agonist on food intake in rodents.
Discussion and Conclusion
This compound is a valuable research tool for the specific in vitro investigation of the CB1 receptor, offering high potency and selectivity. Its designation as a "donated chemical probe" for open science suggests its utility in target validation and pathway analysis.[9][10][11][12] However, the lack of published in vivo data for this compound limits its direct comparison to more extensively characterized compounds like Rimonabant.
Rimonabant, despite its withdrawal from the market due to adverse psychiatric effects, remains a critical reference compound in cannabinoid research.[5][7] The vast body of preclinical and clinical data available for Rimonabant provides a comprehensive understanding of the physiological effects of CB1 receptor inverse agonism, including its impact on metabolism, appetite, and central nervous system function.[4][6][13][14]
For researchers utilizing this compound, the data from Rimonabant studies can provide a predictive framework for its potential in vivo effects. However, any such assumptions must be confirmed through direct experimentation. Future research characterizing the in vivo pharmacological profile of this compound would be highly beneficial to the scientific community, allowing for a more complete understanding of its properties relative to benchmark compounds like Rimonabant.
References
- 1. glpbio.com [glpbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy of rimonabant and other cannabinoid CB1 receptor antagonists in reducing food intake and body weight: preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Rimonabant and Other Cannabinoid CB1 Receptor Antagonists in Reducing Food Intake and Body Weight: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral assessment of rimonabant under acute and chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral assessment of rimonabant under acute and chronic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Science Forum: Donated chemical probes for open science | eLife [elifesciences.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DSpace [repository.escholarship.umassmed.edu]
- 12. Donated chemical probes for open science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Performance Comparison of NLRP3 Inflammasome Inhibitors
A Comparative Analysis of MRL-650 and Similar NLRP3 Inflammasome Inhibitors
This guide provides a detailed comparative analysis of this compound, a potent and selective NLRP3 inflammasome inhibitor, and other notable compounds in its class. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases. For the purpose of this guide, the well-characterized investigational compound MCC950 will be used as the representative molecule for this compound.
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation leads to the release of pro-inflammatory cytokines, IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune disorders, making it a key target for therapeutic intervention.
The following tables summarize the in vitro potency of this compound (MCC950) and similar compounds against the NLRP3 inflammasome. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Potency of NLRP3 Inflammasome Inhibitors
| Compound | Target(s) | Cell Type | Assay | IC50 | Reference(s) |
| This compound (MCC950) | NLRP3 | BMDM (mouse) | IL-1β Release | 7.5 nM | [2] |
| HMDM (human) | IL-1β Release | 8.1 nM | [2] | ||
| THP-1 (human) | IL-1β Release | <100 nM | [3] | ||
| MRL-651 (OLT1177/Dapansutrile) | NLRP3 | J774 (mouse) | IL-1β Release | 1 nM | [1][4] |
| MRL-652 (VX-765) | Caspase-1, Caspase-4 | Cell-free | Enzyme Activity (Ki) | 0.8 nM | [5] |
| PBMCs (human) | IL-1β Release | 670 nM | [5] | ||
| Whole Blood (human) | IL-1β Release | 1900 nM | [5] | ||
| MRL-653 (Bay 11-7082) | NLRP3, NF-κB | Macrophages | IL-1β Release | ~10 µM | [6][7] |
BMDM: Bone Marrow-Derived Macrophages; HMDM: Human Monocyte-Derived Macrophages; J774: Mouse macrophage cell line; PBMCs: Peripheral Blood Mononuclear Cells.
Mechanism of Action
The compounds discussed exhibit different mechanisms of action in inhibiting the NLRP3 inflammasome pathway.
-
This compound (MCC950) is a direct inhibitor of NLRP3. It specifically targets the NACHT domain of NLRP3, preventing ATP hydrolysis and subsequent oligomerization of the inflammasome complex.[2][8] It has been shown to be highly selective for NLRP3 over other inflammasomes like AIM2 and NLRC4.[8]
-
MRL-651 (OLT1177/Dapansutrile) also directly targets the NLRP3 protein, inhibiting its ATPase activity and preventing its interaction with the adaptor protein ASC.[1][4]
-
MRL-652 (VX-765) is a prodrug that is converted to its active form, VRT-043198.[9] It does not target NLRP3 directly but instead inhibits caspase-1, the enzyme responsible for processing pro-IL-1β and pro-IL-18 into their mature, active forms.[5][9] It also shows inhibitory activity against caspase-4.[9]
-
MRL-653 (Bay 11-7082) has a dual mechanism of action. It can directly inhibit the NLRP3 inflammasome by targeting its ATPase activity.[10] Additionally, it is a known inhibitor of the NF-κB pathway, which is involved in the initial priming step of inflammasome activation.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating inhibitor potency.
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibitor Targets.
Caption: Experimental Workflow for Inhibitor Potency Assessment.
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a common method for assessing the potency of inhibitors on NLRP3 inflammasome activation in macrophages.
1. Cell Culture and Seeding:
- Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells in appropriate media. For THP-1 cells, differentiation into a macrophage-like state is typically induced with Phorbol 12-myristate 13-acetate (PMA).
- Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
2. Priming (Signal 1):
- Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
- Pre-incubate the primed cells with various concentrations of the test compounds (e.g., this compound) for 30-60 minutes.
4. Activation (Signal 2):
- Activate the NLRP3 inflammasome by adding a stimulus such as ATP or Nigericin for 1-2 hours.
5. Sample Collection and Analysis:
- Centrifuge the plates and collect the cell culture supernatants.
- Measure the concentration of secreted IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Assess cell viability using a lactate dehydrogenase (LDH) assay to rule out cytotoxic effects of the compounds.
6. Data Analysis:
- Calculate the percentage of IL-1β inhibition for each compound concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
This comparative guide provides a foundational overview of this compound and similar compounds, offering insights into their potency, mechanisms, and the experimental approaches used for their evaluation. This information can aid researchers in the selection and application of these valuable tool compounds for the study of NLRP3-driven inflammation.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 9. invivogen.com [invivogen.com]
- 10. invivogen.com [invivogen.com]
A Comparative Guide to EGFR Inhibitors in Non-Small Cell Lung Cancer: Gefitinib vs. Osimertinib
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), inhibitors of the epidermal growth factor receptor (EGFR) have revolutionized treatment paradigms. This guide provides a detailed comparison of two prominent EGFR inhibitors: Gefitinib, a first-generation reversible inhibitor, and Osimertinib, a third-generation irreversible inhibitor. This analysis focuses on their distinct mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Differentiated Mechanisms of Action
Gefitinib and Osimertinib both target the ATP-binding site of the EGFR tyrosine kinase, albeit with different specificities and binding modes. Gefitinib primarily targets common sensitizing EGFR mutations, such as exon 19 deletions and the L858R mutation, by reversibly binding to the active conformation of the kinase. However, its efficacy is limited by the development of resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation.
Osimertinib was specifically designed to overcome this resistance mechanism. It forms a covalent, irreversible bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase. This irreversible binding allows it to be effective against both the initial sensitizing mutations and the T790M resistance mutation. Furthermore, Osimertinib exhibits a high selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to contribute to its favorable safety profile.
Comparative Efficacy and Resistance
The differential mechanisms of action translate to significant differences in clinical efficacy and the emergence of new resistance patterns.
| Feature | Gefitinib | Osimertinib |
| Target EGFR Mutations | Exon 19 deletions, L858R | Exon 19 deletions, L858R, T790M |
| Binding Mode | Reversible | Irreversible (covalent) |
| Selectivity | Mutant and Wild-Type EGFR | Higher selectivity for Mutant EGFR |
| Primary Resistance | T790M mutation | C797S mutation, MET amplification |
Signaling Pathway Inhibition
The binding of these inhibitors to EGFR blocks the downstream signaling cascades that drive tumor growth and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Experimental Protocols
Enzyme Inhibition Assay (Kinase Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against various EGFR mutants.
-
Methodology: Recombinant human EGFR proteins (wild-type, L858R, L858R/T790M) are incubated with the test compound at varying concentrations in the presence of ATP and a substrate peptide. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or fluorescence-based assays. The IC50 value is calculated from the dose-response curve.
Cell-Based Proliferation Assay
-
Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines with different EGFR mutation statuses.
-
Methodology: NSCLC cell lines harboring specific EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are seeded in 96-well plates. The cells are treated with a range of concentrations of the test compound for 72 hours. Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The GI50 (concentration for 50% of maximal inhibition of cell growth) is then determined.
MRL-650: A Comparative Performance Analysis Against Known RORγt Inhibitors
For Immediate Release
This guide provides a comprehensive performance benchmark of the novel RORγt inhibitor, MRL-650 (also identified as MRL-871), against a panel of established inhibitors targeting the Retinoic acid receptor-related orphan receptor gamma t (RORγt). This document is intended for researchers, scientists, and drug development professionals engaged in the study of autoimmune diseases and other inflammatory conditions where the RORγt pathway is a key therapeutic target.
Executive Summary
This compound (MRL-871) has been identified as a potent, allosteric inverse agonist of RORγt. This guide presents a comparative analysis of its performance, primarily measured by its half-maximal inhibitory concentration (IC50), against other known RORγt inhibitors. The data is compiled from publicly available research and is presented to facilitate an objective evaluation of this compound's potential in preclinical research and development.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the in vitro potency of this compound and other selected RORγt inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of RORγt by 50%. Lower IC50 values are indicative of higher potency.
| Inhibitor | Type | Assay Type | IC50 (nM) | Reference |
| This compound (MRL-871) | Allosteric Inverse Agonist | Biochemical (TR-FRET) | 12.7 | [1] |
| Compound '13' | Allosteric Inverse Agonist | Biochemical (TR-FRET) | <50 | [2] |
| cpd 1 | Inverse Agonist | Biochemical (TR-FRET) | 19 | [3] |
| cpd 1 | Inverse Agonist | Cellular (Th17 IL-17A secretion) | 56 | [3] |
| S18-000003 | Antagonist | Cellular (hRORγt-GAL4 reporter) | 29 | |
| T0901317 | Inverse Agonist | Biochemical (TR-FRET) | 11 | [4] |
| JNJ-54271074 | Inverse Agonist | Cellular (RORγt-driven transcription) | 9 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay is a standard method for quantifying the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to a GST-tagged RORγt-LBD) and an acceptor fluorophore (e.g., fluorescein-labeled coactivator peptide).[6] When the inhibitor binds to the RORγt-LBD, it induces a conformational change that prevents the coactivator from binding, thus reducing the TR-FRET signal.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of GST-tagged RORγt-LBD, a biotinylated coactivator peptide (e.g., from SRC-1), a terbium-labeled anti-GST antibody, and a streptavidin-conjugated acceptor fluorophore (e.g., d2).
-
Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., this compound) in an appropriate buffer (e.g., 1% DMSO final concentration).
-
Assay Plate Preparation: Add the RORγt-LBD, terbium-labeled antibody, and test inhibitor to a low-volume, black, 384-well plate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for inhibitor binding.
-
Coactivator Addition: Add the biotinylated coactivator peptide and the streptavidin-acceptor fluorophore to the wells.
-
Second Incubation: Incubate the plate for a further period (e.g., 60 minutes) to allow for coactivator binding to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay (typically 50-100 microseconds) to reduce background fluorescence.[6]
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.
T-helper 17 (Th17) Cell Differentiation Assay
This cell-based assay assesses the functional impact of an inhibitor on the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells, a process critically dependent on RORγt.
Principle: Naive CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells. The test inhibitor is added to the culture, and its effect on the production of the signature Th17 cytokine, Interleukin-17A (IL-17A), is measured.
Protocol Outline:
-
Isolation of Naive CD4+ T cells: Isolate naive CD4+ T cells from mouse spleens and lymph nodes using magnetic-activated cell sorting (MACS) with a naive CD4+ T cell isolation kit.[7]
-
Cell Culture Plate Preparation: Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to stimulate the T cells.[8]
-
Cell Seeding and Differentiation: Seed the isolated naive CD4+ T cells into the antibody-coated plate in the presence of a Th17-polarizing cytokine cocktail (e.g., TGF-β, IL-6, anti-IFN-γ, and anti-IL-4).[8]
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor (e.g., this compound) to the cell cultures.
-
Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.[3]
-
Restimulation (for intracellular cytokine staining): Before analysis, restimulate the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Analysis of IL-17A Production:
-
ELISA: Collect the cell culture supernatants and measure the concentration of secreted IL-17A using a standard ELISA kit.
-
Flow Cytometry (Intracellular Staining): Harvest the cells, stain for surface markers (e.g., CD4), then fix, permeabilize, and stain for intracellular IL-17A. Analyze the percentage of CD4+IL-17A+ cells using a flow cytometer.
-
-
Data Analysis: Plot the inhibition of IL-17A production or the percentage of Th17 cells against the inhibitor concentration to determine the EC50 or IC50 value.
Visualizations
RORγt Signaling Pathway in Th17 Differentiation
Caption: RORγt signaling pathway in Th17 cell differentiation.
Experimental Workflow: TR-FRET Assay
Caption: Workflow for the TR-FRET coactivator recruitment assay.
Experimental Workflow: Th17 Differentiation Assay
Caption: Workflow for the Th17 cell differentiation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elucidation of an Allosteric Mode of Action for a Thienopyrazole RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antbioinc.com [antbioinc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. revvity.com [revvity.com]
Assessing the Specificity of MRL-650: A Comparative Guide for Researchers
In the landscape of kinase inhibitor development, achieving high specificity for the intended target is paramount to ensure efficacy and minimize off-target effects. This guide provides a comprehensive assessment of the specificity of MRL-650, a potent inhibitor of Spleen Tyrosine Kinase (SYK), by comparing its performance with other notable SYK inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors. It is highly probable that this compound is an alternative name for the chemical probe MRL-SYKi, and as such, the data for MRL-SYKi will be presented.
Quantitative Comparison of SYK Inhibitor Specificity
The following tables summarize the in vitro potency and off-target profiles of this compound (MRL-SYKi) and other commercially available SYK inhibitors. The data has been compiled from various sources and is presented to offer a comparative overview. It is important to note that direct comparisons of kinome-wide selectivity can be influenced by the specific assay platform and the composition of the kinase panel used in each study.
Table 1: On-Target Potency of Selected SYK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Assay Platform/Method |
| This compound (MRL-SYKi) | SYK | 0.9 | Human SYK enzyme assay [1] |
| Fostamatinib (R406) | SYK | 41 | Cell-free assay |
| Entospletinib | SYK | 7.7 | Cell-free assay |
| Cerdulatinib | SYK | 32 | Biochemical assay |
Table 2: Off-Target Selectivity Profile of this compound (MRL-SYKi)
| Off-Target Kinase | IC50 (nM) | Fold Selectivity vs. SYK | Assay Platform/Method |
| ZAP70 | 24 | ~27-fold | Internal assessment |
| SRC | 100 | ~111-fold | Invitrogen panel (265 kinases)[1] |
| NTRK1 | 105 | ~117-fold | Invitrogen panel (265 kinases)[1] |
| NTRK3 | 120 | ~133-fold | Invitrogen panel (265 kinases)[1] |
Table 3: Comparative Off-Target Profiles of Other SYK Inhibitors
| Compound | Notable Off-Targets | Comments |
| Fostamatinib (R406) | FLT3 (5-fold less potent than SYK), LYN | |
| Entospletinib | FLT3, JAK2, c-Kit, KDR, RET | 13- to >1000-fold cellular selectivity for SYK. |
| Cerdulatinib | JAK1, JAK2, JAK3, TYK2, and 19 other kinases with IC50 < 200 nM | Dual SYK/JAK inhibitor.[2] |
Experimental Protocols
The assessment of kinase inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for common assays used in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant SYK enzyme
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serially diluted in DMSO)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the diluted test compound or DMSO (for control wells).
-
Add the SYK kinase solution in assay buffer to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP in assay buffer to each well.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
This is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Objective: To determine the dissociation constant (Kd) of a test compound for a broad range of kinases to assess its selectivity profile.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified.
Procedure (Simplified):
-
A DNA-tagged kinase is incubated with the test compound and a ligand-coated solid support (e.g., beads).
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
After an incubation period, the solid support is washed to remove unbound kinase.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are typically expressed as a percentage of the control (DMSO) and can be used to determine Kd values for the interactions.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified SYK signaling pathway.
Caption: Typical kinase inhibitor screening workflow.
References
Safety Operating Guide
Determining the Proper Disposal Procedures for MRL-650
The responsible disposal of laboratory chemicals is a critical aspect of ensuring the safety of personnel and protecting the environment. The specific procedures for the disposal of any chemical, including the uncharacterized substance MRL-650, are dictated by its chemical and physical properties, associated hazards, and applicable regulations. As the precise identity of this compound is not publicly available, this guide provides a comprehensive, step-by-step methodology for researchers, scientists, and drug development professionals to establish safe and compliant disposal protocols for any laboratory chemical.
Step 1: Identify the Chemical and Consult the Safety Data Sheet (SDS)
The most crucial document for determining the proper disposal procedure for any chemical is its Safety Data Sheet (SDS). The manufacturer or supplier of this compound is legally obligated to provide an SDS. This document contains detailed information about the chemical's properties, hazards, and safe handling, storage, and disposal instructions.
Key sections in the SDS to consult for disposal information include:
-
Section 2: Hazards Identification: This section details the chemical's hazards (e.g., flammable, corrosive, toxic, reactive), which are fundamental to waste classification.
-
Section 7: Handling and Storage: Provides guidance on safe handling practices and storage requirements, which can inform how waste should be accumulated.
-
Section 8: Exposure Controls/Personal Protection: Describes the necessary personal protective equipment (PPE) to be worn when handling the chemical and its waste.
-
Section 9: Physical and Chemical Properties: Information such as pH, flashpoint, and solubility helps in classifying the waste.
-
Section 13: Disposal Considerations: This section provides specific guidance on the appropriate disposal methods for the chemical. It may also refer to federal, state, and local regulations.[1][2][3]
-
Section 14: Transport Information: Details the requirements for transporting the chemical waste.
-
Section 15: Regulatory Information: Lists regulations that apply to the chemical.
Information to Extract from the SDS for Disposal Planning
| Information Category | SDS Section | Relevance to Disposal |
| Hazard Classification | 2 | Determines if the waste is hazardous (e.g., ignitable, corrosive, reactive, toxic) and dictates the need for specialized disposal.[4][5] |
| Physical Properties | 9 | Properties like pH and flash point are used to classify waste as corrosive or ignitable. Solubility can determine if it can be disposed of down the drain (if permissible).[4] |
| Stability & Reactivity | 10 | Identifies incompatible materials to avoid mixing in waste containers, preventing dangerous reactions.[6] |
| Disposal Guidance | 13 | Provides manufacturer's recommendations for disposal and may reference specific regulatory requirements. |
| Personal Protection | 8 | Specifies the PPE required for safely handling the chemical waste. |
Step 2: Classify the Chemical Waste
Based on the information from the SDS and in accordance with regulations from the Environmental Protection Agency (EPA) and local authorities, you must classify the waste.[7][8] Hazardous wastes are broadly categorized based on the following characteristics:
-
Ignitability: Liquids with a flashpoint less than 60°C (140°F), solids that can cause fire under certain conditions, ignitable compressed gases, and oxidizers.[4]
-
Corrosivity: Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5, or liquids that can corrode steel.[4]
-
Reactivity: Wastes that are unstable, may react with water, can release toxic gases, or are capable of detonation or explosion under normal conditions.[4]
-
Toxicity: Wastes that are harmful if ingested or absorbed.[4]
Additionally, a chemical may be a "listed" hazardous waste if it appears on specific lists published by the EPA (F, K, P, or U lists).[5][8]
Step 3: Segregate and Store the Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions.[9]
-
Incompatible Wastes: Never mix incompatible wastes, such as acids and bases, or oxidizers and flammable liquids.[6]
-
Waste Streams: Establish separate, clearly labeled waste containers for different categories of chemical waste (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste).[8][9]
-
Containers: Use containers that are compatible with the waste they are storing. The original container is often a good choice if it is in good condition.[10] Containers must have a secure lid and be kept closed except when adding waste.[10][11]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, the associated hazards, and the date accumulation started.[6][12]
-
Storage Area: Store waste in a designated "Satellite Accumulation Area" that is at or near the point of generation and under the control of the laboratory personnel. This area should be inspected regularly for leaks or deterioration of containers.
Step 4: Disposal Procedures
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.[3]
-
Sink Disposal: Do not dispose of any chemical down the drain unless it has been explicitly identified as non-hazardous and your institution's EHS office has approved this method.[10][11] Most laboratory chemicals, especially uncharacterized substances like this compound, are not suitable for sink disposal.
-
Trash Disposal: Similarly, do not dispose of chemical waste in the regular trash.[11] Empty containers that held hazardous materials must be managed according to specific procedures, which may include triple-rinsing, with the rinsate collected as hazardous waste.[9][11]
-
Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a form and scheduling a collection with the EHS department.[11]
Experimental Workflow for Determining this compound Disposal
Caption: Workflow for establishing the proper disposal procedure for this compound.
By adhering to this systematic approach, researchers can ensure that the disposal of this compound, and any other laboratory chemical, is managed in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific waste management policies and EHS department for guidance.
References
- 1. nipissingu.ca [nipissingu.ca]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. What Procedures Do We Follow to Ensure the Safe Disposal of Chemical Waste? [cloudsds.com]
- 4. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 5. palmetto-industries.com [palmetto-industries.com]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. needle.tube [needle.tube]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling MRL-650
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of MRL-650.
This document provides crucial safety and logistical information for the handling and use of this compound, a potent and selective CB1 inverse agonist. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
This compound, identified as a CB1 Inverse Agonist 1, requires careful handling in a professional laboratory setting. While a Safety Data Sheet (SDS) from one supplier indicates it is not classified as a hazardous substance, standard laboratory precautions for handling chemical compounds should be strictly followed.[1]
1.1. Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | Avoids inhalation of dust or aerosols. |
1.2. Engineering Controls
| Control Measure | Specification | Purpose |
| Ventilation | Work in a well-ventilated laboratory, preferably within a chemical fume hood. | Minimizes inhalation exposure. |
| Eye Wash Station | Readily accessible | For immediate flushing in case of eye contact. |
| Safety Shower | Readily accessible | For immediate decontamination in case of large-scale skin contact. |
1.3. First Aid Measures
Immediate response is critical in case of accidental exposure.[1]
| Exposure Route | First Aid Procedure | | :--- | :--- | :--- | | Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | | Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur. | | Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | | Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Operational Plans: Experimental Use
This compound is a highly potent and selective inverse agonist of the CB1 receptor, with anorexigenic (appetite-suppressing) effects noted.[2]
2.1. Quantitative Data
| Parameter | Value | Source |
| Chemical Name | This compound | - |
| Synonym | CB1 Inverse Agonist 1 | [3] |
| CAS Number | 852315-00-5 | [3] |
| Molecular Formula | C25H18Cl3N3O3 | [3] |
| Molecular Weight | 514.79 g/mol | [1] |
| IC50 for CB1 Receptor | 7.5 nM | [2] |
| IC50 for CB2 Receptor | 4100 nM | [2] |
2.2. Experimental Protocols
While a specific detailed protocol for a key experiment with this compound is not publicly available, a general procedure for an in vivo study on its anorexigenic effects can be outlined based on common practices in the field.
Objective: To assess the dose-dependent effect of this compound on food intake in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats, individually housed with a 12-hour light/dark cycle.
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.
-
Drug Preparation: this compound is formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water).
-
Dosing: On the day of the experiment, fasted animals are randomly assigned to receive either vehicle or this compound at varying doses (e.g., 0.3, 1, or 3 mg/kg) via oral gavage.
-
Food Intake Measurement: Immediately after dosing, pre-weighed food is introduced to the cages. Food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure safety.
3.1. Chemical Waste
-
Unused this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be considered chemical waste and disposed of in a designated, sealed container.
3.2. Container Disposal
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on the material.
Mandatory Visualizations
4.1. Signaling Pathway
The following diagram illustrates the proposed signaling pathway of a CB1 inverse agonist like this compound. By binding to the CB1 receptor, it is thought to stabilize the inactive state of the receptor, thereby reducing basal signaling activity. This leads to an increase in adenylyl cyclase activity, a decrease in the inhibition of calcium channels, and an activation of potassium channels.[3]
Caption: Proposed signaling pathway of this compound as a CB1 inverse agonist.
4.2. Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: General experimental workflow for in vivo testing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
